UCB-35440
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
299460-62-1 |
|---|---|
Molecular Formula |
C31H34ClN5O4 |
Molecular Weight |
576.1 g/mol |
IUPAC Name |
5-[4-[carbamoyl(hydroxy)amino]but-1-ynyl]-2-[2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]benzamide |
InChI |
InChI=1S/C31H34ClN5O4/c32-26-12-10-25(11-13-26)29(24-7-2-1-3-8-24)36-18-16-35(17-19-36)20-21-41-28-14-9-23(22-27(28)30(33)38)6-4-5-15-37(40)31(34)39/h1-3,7-14,22,29,40H,5,15-21H2,(H2,33,38)(H2,34,39)/t29-/m1/s1 |
InChI Key |
KHVLZYHEWIBDOU-GDLZYMKVSA-N |
Isomeric SMILES |
C1CN(CCN1CCOC2=C(C=C(C=C2)C#CCCN(C(=O)N)O)C(=O)N)[C@H](C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1CN(CCN1CCOC2=C(C=C(C=C2)C#CCCN(C(=O)N)O)C(=O)N)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
5-(4-((aminocarbonyl)(hydroxy)amino)but-1-ynyl)-2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)benzamide ucb 35440-3 ucb-35440-3 |
Origin of Product |
United States |
Foundational & Exploratory
UCB-35440: A Technical Guide to a Dual-Action Anti-Inflammatory Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
UCB-35440 is a novel investigational compound with a unique dual mechanism of action, functioning as both a potent 5-lipoxygenase (5-LOX) inhibitor and a histamine H1 receptor antagonist. This dual activity suggests its potential as a therapeutic agent in inflammatory conditions where both leukotriene and histamine pathways play a significant role, such as in allergic skin diseases like atopic dermatitis. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound, along with detailed experimental protocols relevant to its study.
Chemical Structure and Properties
This compound is a complex small molecule with the systematic IUPAC name 5-(4-(Carbamoyl(hydroxy)amino)but-1-ynyl)-2-(2-(4-((R)-(4-chlorophenyl)-phenyl-methyl)piperazin-1-yl)ethoxy)benzamide[1]. Its chemical structure combines key pharmacophores that confer its dual activity.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 5-(4-(Carbamoyl(hydroxy)amino)but-1-ynyl)-2-(2-(4-((R)-(4-chlorophenyl)-phenyl-methyl)piperazin-1-yl)ethoxy)benzamide[1] |
| CAS Number | 299460-62-1[1] |
| Chemical Formula | C₃₁H₃₄ClN₅O₄[1] |
| SMILES | O=C(N)C1=CC(C#CCCN(C(N)=O)O)=CC=C1OCCN2CCN(--INVALID-LINK--C4=CC=CC=C4)CC2 |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 576.09 g/mol | [1] |
| Appearance | Solid powder | [1] |
| Solubility | Soluble in DMSO | [1] |
| Storage | Dry, dark, and at 0-4°C for short term (days to weeks) or -20°C for long term (months to years). | [1] |
Synthesis
A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, the synthesis of its core structural components, such as benzamide and pyrazole derivatives, has been described in the chemical literature. The synthesis of this compound would likely involve a multi-step process, potentially including the formation of the benzamide core, followed by the introduction of the ethoxy-piperazine side chain and the butynyl-hydroxyurea moiety.
Mechanism of Action
This compound exhibits a dual mechanism of action that targets two key pathways in the inflammatory cascade:
-
5-Lipoxygenase (5-LOX) Inhibition: this compound inhibits the 5-LOX enzyme, which is crucial for the biosynthesis of leukotrienes. Leukotrienes, particularly leukotriene B4 (LTB4), are potent pro-inflammatory mediators that contribute to neutrophil chemotaxis and activation. By inhibiting 5-LOX, this compound reduces the production of these inflammatory mediators.
-
Histamine H1 Receptor Antagonism: this compound acts as an antagonist at the histamine H1 receptor. Histamine is a key mediator of allergic reactions, causing vasodilation, increased vascular permeability, and pruritus. By blocking the H1 receptor, this compound mitigates these effects of histamine.
This dual activity makes this compound a promising candidate for inflammatory diseases with both leukotriene and histamine involvement.
Histamine H1 Receptor Signaling Pathway
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Upon histamine binding, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm. The increase in intracellular calcium and the activation of protein kinase C (PKC) by DAG trigger downstream cellular responses associated with allergic inflammation.
Caption: Histamine H1 Receptor Signaling Pathway.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of this compound.
5-Lipoxygenase Inhibition Assay (Spectrophotometric)
This protocol describes a method to determine the inhibitory activity of this compound on 5-lipoxygenase by measuring the formation of conjugated dienes from a suitable fatty acid substrate.
Materials:
-
Human recombinant 5-lipoxygenase
-
Linoleic acid or arachidonic acid (substrate)
-
Sodium phosphate buffer (pH 7.4)
-
This compound (test compound)
-
DMSO (vehicle)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a quartz cuvette, prepare the reaction mixture containing sodium phosphate buffer and the desired concentration of this compound (or vehicle control).
-
Add the 5-lipoxygenase enzyme to the reaction mixture and incubate for a specified time at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the fatty acid substrate.
-
Immediately monitor the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes.
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.
-
Determine the percent inhibition by comparing the reaction velocity in the presence of this compound to the vehicle control.
-
Calculate the IC50 value by plotting the percent inhibition against a range of this compound concentrations.
Histamine H1 Receptor Competitive Binding Assay
This protocol outlines a method to determine the binding affinity (Ki) of this compound for the histamine H1 receptor using a radiolabeled ligand.
Materials:
-
Membrane preparations from cells expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells)
-
[³H]-Pyrilamine (radioligand)
-
This compound (test compound)
-
A non-radiolabeled H1 antagonist for determining non-specific binding (e.g., Mianserin)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the binding buffer.
-
In a microtiter plate, add the cell membrane preparation, a fixed concentration of [³H]-Pyrilamine, and varying concentrations of this compound or buffer (for total binding) or a high concentration of a non-radiolabeled antagonist (for non-specific binding).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value by plotting the percentage of specific binding against the logarithm of the this compound concentration.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Preclinical Evaluation Workflow
The preclinical evaluation of a dual 5-LOX/H1 antagonist like this compound would typically follow a structured workflow to assess its efficacy and safety.
Caption: Preclinical Evaluation Workflow for a Dual 5-LOX/H1 Antagonist.
Conclusion
This compound represents a promising therapeutic candidate with a novel dual-action mechanism targeting both the 5-lipoxygenase and histamine H1 receptor pathways. Its chemical structure is optimized for this dual activity, and its biological effects have been demonstrated in relevant in vitro and in vivo models. The experimental protocols and workflow outlined in this guide provide a framework for the further investigation and development of this compound and similar dual-action anti-inflammatory agents. Further research is warranted to fully elucidate its therapeutic potential and safety profile in inflammatory diseases.
References
Unraveling the Mechanism of Action: A Technical Guide to Glovadalen (UCB-0022), a Novel Dopamine D1 Positive Allosteric Modulator
For Immediate Release
This technical guide provides an in-depth overview of the mechanism of action of Glovadalen (UCB-0022), a promising investigational compound for the treatment of Parkinson's disease. Glovadalen is a selective positive allosteric modulator (PAM) of the dopamine D1 receptor, representing a novel therapeutic strategy for managing the motor symptoms of this neurodegenerative disorder. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of Glovadalen.
Core Mechanism of Action: Enhancing Endogenous Dopamine Signaling
Glovadalen is an orally available, brain-penetrant small molecule that selectively modulates the function of the dopamine D1 receptor.[1] Unlike traditional D1 receptor agonists that directly activate the receptor, Glovadalen acts as a positive allosteric modulator. This means it binds to a distinct site on the D1 receptor, separate from the dopamine binding site, and enhances the receptor's response to endogenous dopamine.[2] This allosteric modulation potentiates the natural signaling of dopamine, effectively amplifying its effects where and when it is needed most in the brain.[1] This targeted approach is designed to improve motor control in Parkinson's disease with a potentially lower risk of the debilitating side effects associated with conventional dopamine replacement therapies.[2][3]
Quantitative Data Summary
The preclinical characterization of Glovadalen has demonstrated its high affinity and selectivity for the D1 receptor. The following table summarizes the key quantitative data from in vitro studies.
| Parameter | Value | Description | Source |
| Binding Affinity | Nanomolar (nM) | High affinity for the dopamine D1 receptor. | [3] |
| Potency Enhancement | ~10-fold | Increases the potency of dopamine to activate D1 receptors by approximately 10 times. | [3] |
| Receptor Selectivity | High | Inactive at D2, D3, and D4 dopamine receptors. Marginally active at the D5 receptor only at high concentrations (10 µM). | [3] |
Experimental Protocols
The pharmacological profile of Glovadalen was established through a series of rigorous preclinical experiments. The methodologies for the key experiments are detailed below.
In Vitro Characterization: Affinity, Efficacy, and Selectivity
Cell-Based Functional and Binding Assays:
-
Objective: To determine the binding affinity, allosteric efficacy, and selectivity of Glovadalen for the dopamine D1 receptor.
-
Methodology: Standard cell-based functional assays were employed using cell lines engineered to express human dopamine receptors (D1, D2, D3, D4, and D5).
-
Binding Assays: Radioligand binding assays were likely used to determine the binding affinity of Glovadalen to the D1 receptor. This involves competing a radiolabeled ligand that binds to the allosteric site with increasing concentrations of Glovadalen.
-
Functional Assays: To assess the potentiation of dopamine signaling, functional assays measuring downstream signaling molecules, such as cyclic AMP (cAMP), were likely performed. Cells expressing the D1 receptor were stimulated with a fixed concentration of dopamine in the presence of varying concentrations of Glovadalen. The increase in cAMP levels would indicate the potentiation of the dopamine response.
-
Selectivity Assays: Similar functional assays were conducted on cell lines expressing other dopamine receptor subtypes (D2, D3, D4, D5) to confirm the selectivity of Glovadalen. The lack of activity at these receptors, even at high concentrations, demonstrates its specificity for the D1 receptor.[3]
-
In Vivo Proof-of-Pharmacology: MPTP-Treated Macaque Model
-
Objective: To evaluate the in vivo efficacy of Glovadalen in a well-established animal model of Parkinson's disease.
-
Animal Model: The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-treated macaque is a recognized non-human primate model that replicates the motor symptoms of Parkinson's disease.
-
Methodology:
-
Induction of Parkinsonism: Macaques were treated with MPTP to induce dopamine neuron degeneration and the subsequent development of parkinsonian motor symptoms.
-
Drug Administration: Glovadalen was administered orally as a single dose, both alone and in combination with a low dose of L-DOPA.
-
Behavioral Assessment: The primary outcome was the improvement in motor disability. This was likely assessed using a standardized parkinsonian rating scale for primates, which scores various motor symptoms such as bradykinesia, rigidity, and tremor.
-
Dyskinesia Monitoring: A key secondary outcome was the incidence and severity of dyskinesia, a common side effect of L-DOPA treatment. The study observed a reduction in severe dyskinesia with Glovadalen compared to L-DOPA alone.[3]
-
Visualizing the Mechanism and Workflow
To further elucidate the mechanism of action and experimental design, the following diagrams are provided.
References
UCB-35440: A Dual-Target Inhibitor for Inflammatory Conditions
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
UCB-35440 is an investigational small molecule that exhibits a dual mechanism of action, functioning as both a histamine H1 receptor antagonist and a 5-lipoxygenase (5-LO) inhibitor. This unique pharmacological profile positions it as a potential therapeutic agent for inflammatory conditions where both histamine and leukotrienes play a significant pathological role, such as allergic asthma and dermatitis. Research into this compound was prominent in the early 2000s, with the compound entering Phase II clinical trials for allergic rhinitis and asthma. This guide provides a comprehensive overview of the available technical information on this compound, including its mechanism of action, preclinical data, and known clinical development status.
Mechanism of Action
This compound's therapeutic potential stems from its ability to simultaneously block two key pathways in the inflammatory cascade:
-
Histamine H1 Receptor Antagonism: By blocking the H1 receptor, this compound prevents the downstream effects of histamine, a primary mediator of allergic reactions. This includes vasodilation, increased vascular permeability, and smooth muscle contraction, which are hallmark symptoms of allergic rhinitis and asthma.
-
5-Lipoxygenase Inhibition: this compound inhibits the 5-lipoxygenase enzyme, which is crucial for the biosynthesis of leukotrienes from arachidonic acid. Leukotrienes, particularly the cysteinyl leukotrienes (LTC4, LTD4, LTE4), are potent bronchoconstrictors and pro-inflammatory mediators implicated in the pathophysiology of asthma and other inflammatory diseases.
The dual inhibition of both histamine and leukotriene pathways by a single molecule was anticipated to offer a synergistic therapeutic effect in the treatment of airway allergies.[1]
Quantitative Data
The following table summarizes the available quantitative data for this compound. It is important to note that detailed inhibitory concentration data for 5-lipoxygenase from peer-reviewed publications is limited.
| Target | Parameter | Value | Species | Source |
| Histamine H1 Receptor | Kᵢ | 127.5 nM | Not Specified | CymitQuimica |
| 5-Lipoxygenase | IC₅₀ | 59.6 µM | Not Specified | MedChemExpress |
Preclinical Studies
In Vivo Dermatitis Models
This compound has been evaluated in mouse models of phorbol 12-myristate 13-acetate (PMA)-induced skin inflammation, a common model for studying dermatitis.
Experimental Protocol: PMA-Induced Ear Inflammation in Mice
-
Animal Model: Male CD-1 mice.
-
Induction of Inflammation:
-
Acute Model: A single topical application of PMA (e.g., 2.5 µg in 20 µL acetone) to the inner and outer surfaces of the mouse ear.
-
Chronic Model: Repeated topical application of PMA on alternating days for a specified period (e.g., 10 days) to induce a sustained inflammatory response.
-
-
Treatment:
-
This compound was formulated in a suitable vehicle (e.g., acetone) for topical application.
-
Acute Model: this compound was typically applied 1 hour before and 3 hours after the PMA challenge.
-
Chronic Model: this compound was applied topically twice daily on the days of PMA application.
-
-
Endpoints:
-
Ear Edema: Measured as the change in ear thickness or ear weight at a specific time point after PMA challenge (e.g., 6 hours for the acute model).
-
Histological Analysis: Ear tissue was collected, fixed, sectioned, and stained (e.g., with hematoxylin and eosin) to assess the infiltration of inflammatory cells, such as polymorphonuclear leukocytes.
-
Results:
| Model | Treatment | Endpoint | Result | Source |
| Acute PMA-Induced Ear Inflammation | 3% w/v topical solution of this compound | Ear Weight Gain | 57% inhibition | European Journal of Pharmacology, 2005 |
| Chronic PMA-Induced Ear Inflammation | 3% w/v topical solution of this compound | Ear Weight Gain | 43% inhibition | European Journal of Pharmacology, 2005 |
| Acute PMA-Induced Ear Inflammation | Topical this compound | Polymorphonuclear Cell Infiltration | Moderate reduction | European Journal of Pharmacology, 2005 |
| Chronic PMA-Induced Ear Inflammation | Topical this compound | Polymorphonuclear Cell Infiltration | Substantial reduction | European Journal of Pharmacology, 2005 |
In Vivo Histamine-Induced Extravasation Model
The efficacy of orally administered this compound was assessed in a guinea pig model of histamine-induced vascular permeability.
Experimental Protocol: Histamine-Induced Extravasation in Guinea Pig Skin
-
Animal Model: Male Hartley guinea pigs.
-
Procedure:
-
Animals were anesthetized.
-
A solution of Evans blue dye (an indicator of plasma extravasation) was administered intravenously.
-
Intradermal injections of histamine were performed at various sites on the shaved dorsal skin.
-
After a set period, the animals were euthanized, and the skin sites were removed.
-
The amount of Evans blue dye that extravasated into the tissue at the injection sites was quantified, typically by spectrophotometry after extraction.
-
-
Treatment:
-
This compound was administered orally as a suspension in 0.5% methylcellulose at a dose of 10 mg/kg.
-
The timing of administration was varied (1, 2, 6, or 24 hours pre-histamine challenge) to assess the onset and duration of action. In some studies, a repeated dosing regimen was used.
-
Results:
| Dosing Regimen | Endpoint | Result | Source |
| Single oral dose (10 mg/kg) 1, 2, 6, or 24h pre-challenge | Histamine-induced extravasation | Minimal inhibition | European Journal of Pharmacology, 2005 |
| Two oral doses (10 mg/kg) at 24h and 2h pre-challenge | Histamine-induced extravasation | Significant inhibition | European Journal of Pharmacology, 2005 |
| Twice daily oral doses (10 mg/kg) for 5.5 days | Histamine-induced extravasation | Significant inhibition | European Journal of Pharmacology, 2005 |
Clinical Development
In July 2002, UCB announced the initiation of clinical trials for this compound for the treatment of allergic rhinitis and asthma.[1] By 2003, the compound was reported to be in Phase II of clinical development for allergic asthma.[2] However, there is a lack of publicly available information on the results of these Phase II trials and the subsequent development status of this compound. It is possible that the development of this compound was discontinued.
Signaling Pathways
The dual mechanism of action of this compound targets two distinct but interconnected signaling pathways involved in inflammation.
Histamine H1 Receptor Signaling Pathway
Caption: this compound blocks the H1 receptor, preventing histamine-induced signaling.
5-Lipoxygenase Signaling Pathway
Caption: this compound inhibits 5-lipoxygenase, blocking leukotriene production.
Experimental Workflow
The following diagram illustrates a general workflow for the preclinical evaluation of this compound in a dermatitis model.
Caption: Workflow for preclinical in vivo testing of this compound in dermatitis.
Conclusion
This compound represents an interesting approach to treating inflammatory conditions by targeting both the histamine and leukotriene pathways with a single molecule. Preclinical data demonstrated its efficacy in animal models of dermatitis and histamine-induced inflammation. While the compound progressed to Phase II clinical trials for allergic asthma and rhinitis, the lack of publicly available results and further development updates suggests that its clinical advancement may have been halted. Nevertheless, the dual-target strategy employed by this compound remains a valid and potentially powerful approach in the development of novel anti-inflammatory therapeutics. Further research into compounds with similar dual-activity profiles may yet yield significant clinical benefits.
References
UCB-35440: A Dual-Acting Antagonist of the Histamine H1 Receptor and 5-Lipoxygenase
For Researchers, Scientists, and Drug Development Professionals
Introduction
UCB-35440 is an investigational compound that exhibits a dual mechanism of action, functioning as both a histamine H1 receptor antagonist and an inhibitor of the 5-lipoxygenase (5-LO) enzyme. This unique pharmacological profile suggests its potential therapeutic utility in inflammatory conditions where both histamine and leukotrienes play a significant pathological role, such as allergic dermatitis and asthma. By concurrently targeting these two key pathways in the inflammatory cascade, this compound may offer a more comprehensive approach to managing the complex symptomatology of these diseases.
Core Pharmacological Activities
Histamine H1 Receptor Antagonism
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a signaling cascade leading to the classic symptoms of allergic inflammation, including vasodilation, increased vascular permeability, and pruritus. This compound acts as an antagonist at this receptor, competitively inhibiting the binding of histamine and thereby mitigating its downstream effects.
5-Lipoxygenase Inhibition
The 5-lipoxygenase enzyme is a critical component in the biosynthesis of leukotrienes, a class of potent pro-inflammatory lipid mediators. Specifically, 5-LO catalyzes the conversion of arachidonic acid to leukotriene A4 (LTA4), the precursor to various other leukotrienes, including the potent chemoattractant leukotriene B4 (LTB4). By inhibiting 5-LO, this compound effectively reduces the production of these inflammatory mediators, which are known to contribute to bronchoconstriction, mucus secretion, and the recruitment of inflammatory cells.
Quantitative Pharmacological Data
Currently, specific quantitative data for this compound's binding affinity (Ki) to the histamine H1 receptor and its half-maximal inhibitory concentration (IC50) for 5-lipoxygenase are not publicly available in the searched resources. The primary scientific literature, particularly the key study by Giannaras et al. (2005), would contain this detailed information.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are crucial for the replication and extension of research findings. The following sections outline the general methodologies typically employed for evaluating dual H1 receptor antagonists and 5-LO inhibitors, based on standard practices in the field. The specific parameters for this compound would be detailed in the primary literature.
Histamine H1 Receptor Binding Assay (Radioligand Displacement)
Objective: To determine the binding affinity (Ki) of this compound for the histamine H1 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the human histamine H1 receptor (e.g., HEK293 cells).
-
Radioligand: A radiolabeled H1 receptor antagonist, such as [3H]-mepyramine, is used as the tracer.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used to maintain physiological conditions.
-
Incubation: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound (this compound).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
5-Lipoxygenase Inhibition Assay (In Vitro)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the 5-lipoxygenase enzyme.
Methodology:
-
Enzyme Source: Purified human recombinant 5-lipoxygenase or the supernatant from lysed human polymorphonuclear leukocytes (PMNs) can be used as the enzyme source.
-
Substrate: Arachidonic acid is used as the substrate for the enzyme.
-
Assay Buffer: A buffer containing co-factors such as ATP and calcium chloride is used to support enzyme activity.
-
Incubation: The 5-LO enzyme is pre-incubated with various concentrations of this compound before the addition of arachidonic acid to initiate the reaction.
-
Product Detection: The formation of 5-LO products, such as LTB4 or 5-hydroxyeicosatetraenoic acid (5-HETE), is measured. This can be achieved using various methods, including:
-
Enzyme-Linked Immunosorbent Assay (ELISA): Specific antibodies are used to quantify the amount of LTB4 produced.
-
High-Performance Liquid Chromatography (HPLC): The reaction products are separated and quantified by HPLC with UV detection.
-
-
Data Analysis: The concentration of this compound that inhibits 50% of the 5-LO activity (IC50) is calculated from the concentration-response curve.
Signaling Pathways and Experimental Workflows
Histamine H1 Receptor Signaling Pathway
The binding of histamine to the H1 receptor activates the Gq/G11 family of G-proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various cellular responses characteristic of an allergic reaction.
Caption: Histamine H1 Receptor Signaling Cascade.
Experimental Workflow for Characterizing a Dual H1/5-LO Inhibitor
The characterization of a dual-acting compound like this compound involves a multi-step process, starting from in vitro assays to in vivo models to assess its efficacy and mechanism of action.
Caption: Workflow for this compound Characterization.
Conclusion
This compound represents a promising therapeutic candidate with a dual mechanism of action that targets key pathways in allergic and inflammatory responses. Its ability to antagonize the histamine H1 receptor and inhibit 5-lipoxygenase suggests a potential for broad-spectrum anti-inflammatory effects. Further research, particularly the publication of detailed quantitative data and specific experimental protocols, is essential to fully elucidate its pharmacological profile and therapeutic potential. This in-depth technical guide provides a framework for understanding the core attributes of this compound and the methodologies required for its comprehensive evaluation.
UCB-35440: A Dual-Acting Anti-Inflammatory Agent
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
UCB-35440 is a novel investigational compound with a unique dual mechanism of action, functioning as both a 5-lipoxygenase (5-LOX) inhibitor and a histamine H1 receptor antagonist. This dual functionality suggests its potential therapeutic application in inflammatory conditions where both leukotriene and histamine-mediated pathways play a significant role, such as dermatitis and asthma. This document provides a comprehensive overview of the available technical information on this compound, including its chemical properties, proposed mechanisms of action, and relevant experimental methodologies for its evaluation.
Core Compound Data
The fundamental physicochemical properties of this compound are summarized in the table below. This information is critical for the preparation of stock solutions, determination of molar concentrations in experimental setups, and interpretation of analytical data.
| Parameter | Value | Reference |
| CAS Number | 299460-62-1 | [1] |
| Molecular Weight | 576.09 g/mol | [1] |
| Molecular Formula | C31H34ClN5O4 | [1] |
Mechanism of Action
This compound exerts its pharmacological effects through the simultaneous modulation of two key inflammatory pathways: the 5-lipoxygenase pathway and the histamine H1 receptor signaling cascade.
Inhibition of 5-Lipoxygenase (5-LOX)
The 5-lipoxygenase enzyme is a critical component in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation.[2][3] By inhibiting 5-LOX, this compound is proposed to block the conversion of arachidonic acid into leukotrienes, thereby reducing the inflammatory response.[4][5] The signaling pathway is depicted below.
References
- 1. medkoo.com [medkoo.com]
- 2. 5-Lipoxygenase Pathway, Dendritic Cells, and Adaptive Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Inhibitors of 5-lipoxygenase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The 5-lipoxygenase pathway: oxidative and inflammatory contributions to the Alzheimer’s disease phenotype - PMC [pmc.ncbi.nlm.nih.gov]
The Enigma of UCB-35440: A Search for a Ghost in the Pipeline
An extensive review of publicly accessible scientific literature, clinical trial registries, and corporate disclosures has yielded no specific information on a compound designated as UCB-35440. This suggests that this compound may be an internal identifier for a preclinical candidate that has not been publicly disclosed, a discontinued research program, or a misidentified compound.
Despite a comprehensive search for data pertaining to the discovery, history, synthesis, and biological activity of this compound, no substantive findings have emerged. The designation does not appear in peer-reviewed journals, patent applications, or presentations from scientific conferences. Furthermore, a thorough examination of the clinical development pipeline of UCB, a global biopharmaceutical company, reveals no mention of a compound with this identifier.
Occasionally, pharmaceutical companies utilize internal coding systems to track vast numbers of potential drug candidates during the early stages of research and development. These identifiers are often transient and are only replaced with a public name or code (e.g., a "UCB" number followed by a different set of digits) if the compound progresses to a stage warranting public disclosure, such as late-stage preclinical studies or entry into clinical trials.
The absence of information on this compound prevents the creation of a detailed technical guide as requested. Key elements such as quantitative data for structured tables, experimental protocols for citation, and the elucidation of signaling pathways for visualization are contingent on the availability of primary research data. Without this foundational information, any attempt to construct such a guide would be purely speculative.
It is plausible that research on this compound was terminated early in the discovery phase for a variety of reasons, including but not limited to, lack of efficacy, unfavorable toxicology profiles, or strategic portfolio decisions. In such instances, the compound and its associated data would likely remain within internal company archives and not enter the public domain.
Researchers, scientists, and drug development professionals interested in UCB's research and development efforts are encouraged to consult their official publications and pipeline updates for information on publicly disclosed compounds. While the story of this compound remains elusive, the company's active pipeline in areas such as neurology and immunology continues to be a source of innovation in medicine.
Exemplar Compound 1: UCB-J (A PET Ligand for SV2A)
An in-depth analysis of the publicly available scientific literature and clinical trial information reveals no specific compound designated as UCB-35440. It is possible that this is an internal UCB designation that has not been disclosed in public forums, or the identifier may be inaccurate.
The search results did, however, provide information on other U.al drug candidates and research molecules, which are detailed below to showcase the methodologies and data presentation requested by the user. This report will use UCB-J and UCB0599 as examples to illustrate how such a technical guide would be structured.
Target Identification and Validation:
The primary target of the radioligand [11C]UCB-J has been identified as the Synaptic Vesicle Glycoprotein 2A (SV2A). This protein is a crucial component of the synaptic vesicle machinery in the brain and is considered a marker of synaptic density.
Validation Studies: Validation of SV2A as the target for [11C]UCB-J was conducted through several experimental approaches:
-
Blocking Studies: Pre-treatment of animal models with levetiracetam, a known SV2A ligand, demonstrated a dose-dependent reduction in [11C]UCB-J binding in the brain.[1] This competitive binding confirmed that [11C]UCB-J engages the same target as levetiracetam.
-
Kinetic Modeling: In vivo positron emission tomography (PET) imaging studies in both mice and humans have been performed to characterize the binding kinetics of [11C]UCB-J.[1][2] These studies have shown that the kinetics are best described by a reversible one-tissue compartment model, which is consistent with specific binding to a target like SV2A.[2]
-
High Affinity and Specificity: [11C]UCB-J has been demonstrated to have high affinity and specificity for SV2A, making it a suitable tool for in vivo imaging of synaptic density in neurological and neurodegenerative diseases.[1][2]
Quantitative Data Summary:
| Parameter | Value | Species | Reference |
| Parent fraction at 15 min p.i. | 22.5 ± 4.2% | Mouse | [1] |
| Comparability of 1TCM and 2TCM for VT (IDIF) | r=0.999, p < 0.0001 | Mouse | [1] |
| MMSE score for human subjects | ≥ 27 | Human | [2] |
Experimental Protocols:
[11C]UCB-J PET Imaging in Mice:
-
Animal Models: Studies were conducted in mice.
-
Radiotracer: [11C]UCB-J was administered.
-
Blocking Agent: Levetiracetam was used to confirm target engagement.
-
Imaging: Dynamic PET scans of 60-minute duration were performed.
-
Data Analysis: An image-derived input function (IDIF) was used for kinetic modeling. One- and two-tissue compartmental models (1TCM and 2TCM) were evaluated to estimate the total volume of distribution (VT).[1]
[11C]UCB-J PET Imaging in Humans:
-
Subjects: The study included healthy controls (HCs) and patients with Alzheimer's disease (AD).
-
Radiotracer: [11C]UCB-J was administered.
-
Imaging: Two 60-minute dynamic PET scans were performed with a 28-day interval.
-
Data Analysis: Arterial sampling was conducted, and various parametric quantitative methods were evaluated for their accuracy and test-retest repeatability.[2]
Signaling Pathway and Experimental Workflow Diagrams:
Caption: Workflow for the identification and validation of SV2A as the target for [11C]UCB-J.
Exemplar Compound 2: UCB0599 (An α-Synuclein Misfolding Inhibitor)
Target Identification and Validation:
UCB0599 is a small-molecule inhibitor designed to target the misfolding of α-synuclein (ASYN). The aggregation of misfolded α-synuclein is a key pathological hallmark of Parkinson's disease (PD) and other synucleinopathies.
Validation Studies: The primary validation for UCB0599's mechanism of action comes from its progression into clinical trials for Parkinson's disease, a disease directly caused by α-synuclein pathology.
-
Clinical Trials: Phase 1/1b studies have been conducted in healthy participants and individuals with Parkinson's disease to evaluate the safety, tolerability, and pharmacokinetics of UCB0599.[3] The progression to human trials implies a body of preclinical data supporting its proposed mechanism of inhibiting α-synuclein misfolding.
Quantitative Data Summary:
| Parameter | UCB0599 Dose | Value | Population | Reference |
| AUC (GeoMean) | 90 mg | 3225 hng/mL | Healthy Participants | [3] |
| AUC (GeoMean) | 450 mg | 17,040 hng/mL | Healthy Participants | [3] |
| Cmax (GeoMean) | 90 mg | 374 ng/mL | Healthy Participants | [3] |
| Cmax (GeoMean) | 450 mg | 1806 ng/mL | Healthy Participants | [3] |
| tmax (range) | 90-450 mg | 1.5 - 2.0 hours | Healthy Participants | [3] |
| Elimination Half-life (GeoMean range) | 90-450 mg | 10.6 - 13.0 hours | Healthy Participants | [3] |
Experimental Protocols:
Phase 1/1b Clinical Study (UP0030):
-
Study Design: A two-part Phase 1 study to evaluate safety, tolerability, pharmacokinetics (PK), and the effect of food and itraconazole (ITZ) on UCB0599.
-
Population: Healthy participants, including older individuals, and participants with Parkinson's disease.
-
Dosing: Single ascending doses (SADs) ranging from 90 mg to 450 mg were explored.
-
Pharmacokinetic Analysis: Blood samples were collected to determine key PK parameters such as AUC (Area Under the Curve), Cmax (maximum concentration), tmax (time to maximum concentration), and elimination half-life. Cerebrospinal fluid (CSF) was also analyzed to assess brain penetration.[3]
Signaling Pathway and Experimental Workflow Diagrams:
Caption: Proposed mechanism of action for UCB0599 in inhibiting α-synuclein aggregation.
References
- 1. Validation and noninvasive kinetic modeling of [11C]UCB-J PET imaging in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation and test–retest repeatability performance of parametric methods for [11C]UCB-J PET - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase 1/1b Studies of UCB0599, an Oral Inhibitor of α‐Synuclein Misfolding, Including a Randomized Study in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
An Overview of the Preclinical Profile of UCB-35440: A Dual Histamine H1 Receptor Antagonist and 5-Lipoxygenase Inhibitor
Disclaimer: This technical guide provides a summary of the currently available public information on the preclinical compound UCB-35440. A comprehensive safety and toxicity profile as typically required for a full regulatory assessment is not publicly available. The information herein is intended for researchers, scientists, and drug development professionals and should not be interpreted as a complete evaluation of the compound's safety.
Introduction
This compound is a novel investigational compound characterized by its dual mechanism of action as a histamine H1 receptor antagonist and a 5-lipoxygenase (5-LO) inhibitor.[1][2] This unique pharmacological profile suggests its potential therapeutic application in inflammatory conditions where both histamine and leukotrienes play a significant pathological role, such as asthma and dermal inflammation.
Mechanism of Action
This compound is designed to concurrently block two key pathways in the inflammatory cascade:
-
Histamine H1 Receptor Antagonism: By blocking the H1 receptor, this compound can mitigate the effects of histamine, a key mediator of allergic and inflammatory responses, including vasodilation, increased vascular permeability, and pruritus.
-
5-Lipoxygenase Inhibition: Inhibition of the 5-LO enzyme blocks the synthesis of leukotrienes, which are potent pro-inflammatory mediators contributing to bronchoconstriction, chemotaxis of inflammatory cells, and increased vascular permeability.
Figure 1: Simplified signaling pathway illustrating the dual mechanism of action of this compound.
Preclinical In Vivo Efficacy and Safety Observations
A preclinical study investigated the efficacy of this compound in murine models of dermal inflammation. The key findings and methodologies from this study are summarized below.
Data Presentation
| Model | Parameter Measured | Treatment | Result | Reference |
| Acute PMA-induced Ear Inflammation (Mouse) | Ear Weight Gain | 3% w/v topical solution of this compound | 57% inhibition | [2] |
| Chronic PMA-induced Ear Inflammation (Mouse) | Ear Weight Gain | 3% w/v topical solution of this compound | 43% inhibition | [2] |
| Histamine-induced Extravasation (Guinea Pig) | Extravasation | Single oral dose of 10 mg/kg this compound | Minimal inhibition | [2] |
| Histamine-induced Extravasation (Guinea Pig) | Extravasation | Oral administration of 10 mg/kg this compound at 24 and 2 hours pre-challenge | Significant inhibition | [2] |
| Histamine-induced Extravasation (Guinea Pig) | Extravasation | Oral administration of 10 mg/kg this compound twice daily for 5.5 days | Significant inhibition | [2] |
Table 1: Summary of Quantitative In Vivo Efficacy Data for this compound
Histological assessment in the dermal inflammation models indicated that this compound produced a moderate reduction of polymorphonuclear cell infiltration in the acute model and a more substantial reduction in the chronic model.[2]
Experimental Protocols
3.2.1. Phorbol 12-Myristate 13-Acetate (PMA)-Induced Dermal Inflammation in Mice
-
Acute Model:
-
A single topical application of PMA was administered to the ears of mice to induce an acute inflammatory response.
-
This compound was applied topically at 1 hour before and 3 hours after the PMA challenge.
-
The inflammatory response was assessed by measuring the change in ear weight over a 6-hour period.
-
Histological analysis was performed to assess polymorphonuclear cell infiltration.
-
-
Chronic Model:
-
PMA was applied topically to the ears of mice on days 0, 2, 4, 7, and 9 to establish a chronic inflammatory state.
-
This compound was applied topically twice daily on days 7, 8, and 9.
-
The inflammatory response was measured on day 10 by assessing the change in ear weight.
-
Histological analysis was conducted to evaluate polymorphonuclear cell infiltration.
-
3.2.2. Histamine-Induced Extravasation in Guinea Pig Skin
-
Guinea pigs were administered this compound orally via different dosing regimens (single dose, two doses, or twice daily for 5.5 days).
-
Histamine was injected intradermally to induce extravasation.
-
The degree of extravasation in the dermis was quantified to assess the inhibitory effect of this compound.
Figure 2: Experimental workflow for the preclinical in vivo evaluation of this compound.
Safety and Toxicity Profile: Data Gaps
A comprehensive search of publicly available scientific literature and regulatory databases did not yield specific studies on the safety and toxicity of this compound. The following critical data points are currently unavailable in the public domain:
-
Acute, Sub-chronic, and Chronic Toxicity: No data on LD50 values or target organ toxicity from repeated-dose studies.
-
Genotoxicity: No information on the mutagenic or clastogenic potential of the compound.
-
Carcinogenicity: No long-term studies assessing the carcinogenic potential.
-
Reproductive and Developmental Toxicity: No data on the effects on fertility, embryonic development, or teratogenicity.
-
Safety Pharmacology: No dedicated studies on the effects on vital functions (e.g., cardiovascular, respiratory, and central nervous systems).
-
Clinical Safety Data: No publicly available results from Phase I, II, or III clinical trials, including adverse event profiles, dose-limiting toxicities, or patient tolerability.
Conclusion
This compound is a preclinical compound with a dual mechanism of action targeting key pathways in inflammation. The limited available data from a single in vivo study suggest potential efficacy in models of dermal inflammation. However, there is a significant lack of publicly available information regarding its comprehensive safety and toxicity profile. To advance the understanding of this compound's potential as a therapeutic agent, further preclinical toxicology studies and, subsequently, well-controlled clinical trials would be necessary to establish a complete safety profile. Without such data, a thorough risk-benefit assessment for this compound cannot be performed.
References
No Publicly Available Research Links UCB-35440 to Dermatitis and Inflammation
Initial investigations into the potential role of UCB-35440 in dermatitis and inflammation have found no publicly available scientific literature, clinical trial data, or corporate communications to support this application. Information from UCB, a global biopharmaceutical company, indicates that this compound is an orally available, brain-penetrant small molecule being investigated for the treatment of Parkinson's disease due to its design to enhance dopamine potency.[1]
While UCB has a strong focus on immuno-dermatology, their research and development efforts in this area appear to be concentrated on other molecules within their pipeline. The company is actively developing treatments for chronic inflammatory skin conditions such as psoriasis (PSO), hidradenitis suppurativa (HS), and atopic dermatitis.[2]
UCB's Immuno-Dermatology Pipeline
UCB's commitment to addressing unmet needs in dermatology is evident through their diverse and evolving portfolio. Key investigational treatments for inflammatory skin diseases include:
-
Bimekizumab (BIMZELX®): A key growth driver for UCB, this therapeutic is being studied for various immunological diseases.[1]
-
UCB9741: This compound is currently in Phase 2 clinical trials to test its safety, pharmacokinetics, and efficacy in patients with atopic dermatitis.[3]
-
Donzakimig (UCB1381): A multispecific antibody-based therapeutic that inhibits IL-13 and IL-22, key cytokines in inflammation and skin barrier integrity. It is being investigated for moderate-to-severe atopic dermatitis.[4][5]
General Experimental Workflow in Dermatitis Research
While specific experimental protocols for this compound in dermatitis are not available, a general workflow for preclinical assessment of a novel compound for inflammatory skin conditions can be illustrated. This process typically involves a series of in vitro and in vivo models to evaluate the compound's mechanism of action, efficacy, and safety.
Caption: Generalized preclinical drug discovery workflow for inflammatory skin diseases.
Representative Signaling Pathway in Inflammatory Dermatitis
Chronic inflammatory skin diseases are often driven by complex signaling pathways involving various immune cells and cytokines. The NLRP3 inflammasome is one such pathway that has been implicated in the inflammatory response. Its overactivation is linked to several chronic conditions. The following diagram illustrates a simplified representation of the NLRP3 inflammasome activation pathway.
Caption: Simplified signaling pathway of the NLRP3 inflammasome in inflammation.
References
Methodological & Application
UCB-35440 experimental protocol for cell culture
Following a comprehensive search, no publicly available information, experimental protocols, or research data could be found for a compound or substance designated as "UCB-35440." This designation does not appear in scientific literature or publicly accessible databases.
Therefore, the request to create detailed Application Notes and Protocols, including quantitative data, experimental methodologies, and signaling pathway diagrams for "this compound," cannot be fulfilled at this time due to the absence of any foundational information.
It is possible that "this compound" may be an internal, pre-clinical, or discontinued compound designation from the biopharmaceutical company UCB, and the relevant information has not been disclosed publicly. Alternatively, there may be a typographical error in the provided topic name.
Researchers, scientists, and drug development professionals seeking information on specific compounds are advised to consult peer-reviewed scientific journals, patent databases, and clinical trial registries. In the case of compounds under development by pharmaceutical companies, direct inquiries or consultation of their official publications and pipeline updates may be necessary, contingent on the public availability of the information.
Dissolving UCB-35440 for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the dissolution of UCB-35440, a research compound identified as a 5-lipoxygenase inhibitor and a histamine H1 receptor antagonist, for use in in vitro assays. Due to its nature as a poorly water-soluble weak base, specific handling procedures are required to ensure its effective solubilization and stability in aqueous cell culture media. This guide outlines the chemical properties of this compound, recommended solvents, and a step-by-step protocol for preparing stock and working solutions. Additionally, it includes diagrams of the relevant signaling pathways to provide context for its mechanism of action.
Chemical Properties and Solubility Overview
This compound is characterized as a poorly water-soluble weak base, which presents challenges for its direct use in aqueous-based in vitro systems[1]. The dissolution of this compound is significantly influenced by pH, with increased solubility observed in acidic conditions (pH 3.0, 5.0, and 6.5)[1]. For in vitro studies, the use of an organic solvent is necessary to prepare a concentrated stock solution, which is then further diluted to the final working concentration in the cell culture medium.
Recommended Primary Solvent: Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound.
Table 1: Solubility and Handling of this compound
| Parameter | Value/Recommendation | Source |
| Chemical Nature | Poorly water-soluble weak base | [1] |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | Inferred from common lab practice for similar compounds |
| Aqueous Solubility | Low; pH-dependent | [1] |
| Stock Solution Storage | Store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles by preparing aliquots. | General laboratory best practice |
| Final DMSO Concentration in Assay | Keep as low as possible, ideally ≤ 0.1% to 0.5% (v/v), to minimize cytotoxicity. A vehicle control with the same final DMSO concentration should always be included in experiments. | General laboratory best practice |
Experimental Protocols
Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The molecular weight of this compound should be confirmed from the supplier's documentation.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated balance
Procedure:
-
Equilibrate: Allow the vial containing this compound powder to reach room temperature before opening to prevent condensation.
-
Weigh: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Calculate Solvent Volume: Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolve: Add the calculated volume of sterile DMSO to the this compound powder.
-
Mix Thoroughly: Vortex the solution for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can also aid in solubilization.
-
Visual Inspection: Visually inspect the solution to ensure that all solid material has dissolved and the solution is clear.
-
Aliquot and Store: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Preparation of Working Solutions for In Vitro Assays
This protocol describes the dilution of the DMSO stock solution into an aqueous cell culture medium. Careful and stepwise dilution is crucial to prevent precipitation of the compound.
Materials:
-
This compound stock solution in DMSO
-
Pre-warmed sterile cell culture medium (with or without serum, as required by the assay)
-
Sterile dilution tubes
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To minimize the risk of precipitation, perform an intermediate dilution of the stock solution in cell culture medium. For example, dilute the 10 mM stock 1:10 in pre-warmed medium to create a 1 mM intermediate solution. Mix gently by inverting the tube.
-
Final Dilution: Add the required volume of the intermediate or stock solution to the final volume of pre-warmed cell culture medium to achieve the desired final concentration for your assay. It is critical to add the compound solution to the medium and not the other way around, and to mix gently but thoroughly immediately after addition.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the working solution is below the tolerance level of your specific cell line (typically ≤ 0.1% to 0.5%).
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to the cell culture medium.
-
Use Immediately: It is recommended to use the final working solution immediately after preparation.
Signaling Pathways and Experimental Workflow
Mechanism of Action of this compound
This compound acts as a dual inhibitor, targeting both the 5-lipoxygenase (5-LOX) pathway and the histamine H1 receptor.
-
5-Lipoxygenase Inhibition: 5-LOX is a key enzyme in the metabolic pathway of arachidonic acid, leading to the production of leukotrienes, which are potent inflammatory mediators. By inhibiting 5-LOX, this compound can reduce the synthesis of these pro-inflammatory molecules.
-
Histamine H1 Receptor Antagonism: The histamine H1 receptor is a G-protein coupled receptor that, upon activation by histamine, initiates a signaling cascade leading to allergic and inflammatory responses. This compound acts as an antagonist, blocking the binding of histamine to the H1 receptor and thereby inhibiting its downstream effects.
Visualizations
Caption: Workflow for dissolving this compound for in vitro assays.
Caption: Signaling pathways inhibited by this compound.
References
Application Notes and Protocols for Anti-IL-17A/F Administration in a Murine Model of Psoriasiform Dermatitis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Interleukin-17A (IL-17A) and Interleukin-17F (IL-17F) are key cytokines in the pathogenesis of psoriasis and other forms of dermatitis. Dual inhibition of both IL-17A and IL-17F has shown significant therapeutic potential.[1][2][3] These application notes provide a detailed protocol for the administration of a neutralizing anti-IL-17A/F antibody in an imiquimod-induced murine model of psoriasiform dermatitis. The included methodologies, data presentation, and pathway diagrams are intended to guide researchers in the preclinical evaluation of therapeutic agents targeting the IL-17 signaling axis. While the originally requested compound UCB-35440 could not be identified in the context of dermatitis research, this document focuses on the well-established mechanism of dual IL-17A/F inhibition, exemplified by UCB's Bimekizumab, to provide a relevant and data-driven resource.
I. Introduction
Psoriasis is a chronic inflammatory skin disease characterized by epidermal hyperplasia, keratinocyte hyperproliferation, and infiltration of immune cells.[4] The IL-23/IL-17 axis is a critical driver of psoriasis pathogenesis.[5][6] IL-17A and IL-17F, predominantly produced by Th17 cells, act on keratinocytes to induce the production of pro-inflammatory cytokines, chemokines, and antimicrobial peptides, thereby amplifying the inflammatory cascade.[1][3][7] Bimekizumab, a humanized monoclonal antibody developed by UCB, potently and selectively neutralizes both IL-17A and IL-17F.[1][2] Preclinical and clinical studies have demonstrated that dual inhibition of IL-17A and IL-17F leads to a more comprehensive suppression of inflammation compared to targeting IL-17A alone.[8]
The imiquimod (IMQ)-induced psoriasis model in mice is a widely used and robust model that recapitulates many features of human psoriasis, including erythema, scaling, epidermal thickening, and a dependence on the IL-23/IL-17 axis.[4][5][6][9] This model is suitable for the preclinical evaluation of novel anti-psoriatic therapies.
II. Quantitative Data Summary
The following tables summarize typical quantitative data that can be expected from a study evaluating a murine surrogate of an anti-IL-17A/F antibody in the imiquimod-induced psoriasis model. The data presented here is a representative compilation based on the expected outcomes of such an experiment.
Table 1: Effect of Anti-IL-17A/F Antibody on Macroscopic Psoriasis Scores
| Treatment Group | Ear Thickness (mm, Day 5) | Erythema Score (0-4, Day 5) | Scaling Score (0-4, Day 5) | Cumulative PASI Score (Day 5) |
| Naive (No Imiquimod) | 0.20 ± 0.02 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| Vehicle + Imiquimod | 0.45 ± 0.05 | 3.5 ± 0.5 | 3.2 ± 0.4 | 10.2 ± 1.2 |
| Anti-IL-17A/F + Imiquimod | 0.25 ± 0.03 | 1.2 ± 0.3 | 1.0 ± 0.2 | 3.4 ± 0.6 |
| Dexamethasone + Imiquimod | 0.28 ± 0.04 | 1.5 ± 0.4 | 1.3 ± 0.3 | 4.1 ± 0.8 |
*p < 0.05 compared to Vehicle + Imiquimod group. Data are presented as mean ± SEM. PASI: Psoriasis Area and Severity Index.
Table 2: Histopathological and Molecular Analysis of Skin Biopsies (Day 5)
| Treatment Group | Epidermal Thickness (µm) | Ki-67+ Proliferating Keratinocytes (%) | IL-6 mRNA (fold change vs. Naive) | TNF-α mRNA (fold change vs. Naive) |
| Naive (No Imiquimod) | 20 ± 3 | 5 ± 1 | 1.0 ± 0.2 | 1.0 ± 0.3 |
| Vehicle + Imiquimod | 100 ± 12 | 45 ± 5 | 15.0 ± 2.5 | 12.0 ± 2.1 |
| Anti-IL-17A/F + Imiquimod | 35 ± 5 | 10 ± 2 | 3.5 ± 0.8 | 2.8 ± 0.6 |
| Dexamethasone + Imiquimod | 40 ± 6 | 12 ± 3 | 4.2 ± 1.0 | 3.5 ± 0.9 |
*p < 0.05 compared to Vehicle + Imiquimod group. Data are presented as mean ± SEM.
III. Experimental Protocols
A. Imiquimod-Induced Psoriasiform Dermatitis Model
This protocol describes the induction of psoriasis-like skin inflammation in mice using imiquimod cream.[4][5]
Materials:
-
8-12 week old female C57BL/6 mice
-
Imiquimod cream (5%)
-
Anesthetic (e.g., isoflurane)
-
Calipers for ear thickness measurement
-
Scoring system for erythema and scaling (see below)
Procedure:
-
Anesthetize the mice using isoflurane.
-
On day 0, apply 62.5 mg of 5% imiquimod cream to the shaved back and the right ear of each mouse.
-
Repeat the application of imiquimod cream daily for 5 consecutive days.
-
Monitor the mice daily for signs of inflammation.
-
Measure ear thickness daily using calipers.
-
Score erythema and scaling of the back skin daily based on the following scale:
-
0: None
-
1: Slight
-
2: Moderate
-
3: Marked
-
4: Very marked
-
-
The cumulative Psoriasis Area and Severity Index (PASI) score is the sum of the scores for erythema, scaling, and skin thickness.
B. Administration of Anti-IL-17A/F Antibody
Materials:
-
Murine-specific anti-IL-17A/F neutralizing antibody
-
Sterile phosphate-buffered saline (PBS) for dilution
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Reconstitute the anti-IL-17A/F antibody in sterile PBS to the desired concentration. A typical dose for a murine surrogate antibody would be in the range of 10-30 mg/kg.
-
Administer the antibody or vehicle (PBS) via intraperitoneal injection.
-
Treatment can be administered prophylactically (starting on day -1 or day 0) or therapeutically (starting on day 2 or 3) relative to the first imiquimod application.
-
Continue antibody administration every 2-3 days until the end of the experiment.
C. Histological Analysis
Materials:
-
4% paraformaldehyde (PFA)
-
Paraffin embedding station
-
Microtome
-
Hematoxylin and eosin (H&E) stains
-
Anti-Ki-67 antibody for immunohistochemistry
Procedure:
-
At the end of the experiment (e.g., day 5 or 6), euthanize the mice.
-
Excise a section of the treated back skin.
-
Fix the skin samples in 4% PFA overnight.
-
Process the samples for paraffin embedding.
-
Cut 5 µm sections using a microtome.
-
Stain sections with H&E to assess epidermal thickness and inflammatory cell infiltration.
-
Perform immunohistochemistry for Ki-67 to quantify keratinocyte proliferation.
D. Gene Expression Analysis by qRT-PCR
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., IL-6, TNF-α, IL-1β) and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Excise a section of the treated back skin and snap-freeze in liquid nitrogen.
-
Homogenize the tissue and extract total RNA using a suitable kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR (qRT-PCR) using specific primers for the genes of interest.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the naive control group.
IV. Visualizations
A. IL-17 Signaling Pathway in Keratinocytes
References
- 1. Bimekizumab: A novel FDA approved dual IL-17 A/F inhibitor for moderate to severe psoriasis - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 2. Bimekizumab: the new drug in the biologics armamentarium for psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Bimekizumab? [synapse.patsnap.com]
- 4. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 5. frontierspartnerships.org [frontierspartnerships.org]
- 6. Imiquimod-induced psoriasis model: induction protocols, model characterization and factors adversely affecting the model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel IL-17 signaling pathway controlling keratinocyte proliferation and tumorigenesis via the TRAF4–ERK5 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dual IL-17A and IL-17F neutralisation by bimekizumab in psoriatic arthritis: evidence from preclinical experiments and a randomised placebo-controlled clinical trial that IL-17F contributes to human chronic tissue inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. imavita.com [imavita.com]
Application Notes and Protocols: Cell-Based Assays Using UCB-35440
A comprehensive guide for researchers, scientists, and drug development professionals.
Introduction
UCB-35440 is a novel small molecule inhibitor currently under investigation for its therapeutic potential. To facilitate further research and development, this document provides detailed application notes and protocols for various cell-based assays designed to characterize the activity and mechanism of action of this compound. The following sections offer step-by-step methodologies, data presentation guidelines, and visual representations of key experimental workflows and signaling pathways.
Data Presentation
To ensure clarity and facilitate comparative analysis, all quantitative data from the described assays should be summarized in structured tables. This includes, but is not limited to, IC50 values, EC50 values, percentage of inhibition, and cell viability data.
Table 1: Example of Data Summary for this compound in a Cell Viability Assay
| Cell Line | This compound Concentration (µM) | Cell Viability (%) | Standard Deviation |
| HEK293 | 0.1 | 98.2 | 2.1 |
| HEK293 | 1 | 95.5 | 3.5 |
| HEK293 | 10 | 70.1 | 4.2 |
| HeLa | 0.1 | 99.1 | 1.8 |
| HeLa | 1 | 96.8 | 2.9 |
| HeLa | 10 | 75.3 | 3.8 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the use of a colorimetric MTT assay to assess the effect of this compound on cell viability.
Materials:
-
This compound
-
HEK293 and HeLa cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture HEK293 and HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Trypsinize and count the cells.
-
Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for 48 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the no-treatment control.
-
Plot the cell viability against the log concentration of this compound to determine the IC50 value.
-
Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)
This protocol describes the use of CETSA to confirm the direct binding of this compound to its intracellular target.
Materials:
-
This compound
-
Target-expressing cells
-
Phosphate-buffered saline (PBS)
-
Protease inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Equipment for protein extraction and Western blotting (e.g., SDS-PAGE, transfer system, antibodies)
Procedure:
-
Cell Treatment:
-
Treat cultured cells with this compound at the desired concentration or with a vehicle control (DMSO) for a specified time.
-
-
Heating:
-
Harvest the cells and resuspend them in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Protein Extraction:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge to separate the soluble protein fraction (supernatant) from the precipitated proteins (pellet).
-
-
Protein Analysis:
-
Collect the supernatant.
-
Analyze the amount of soluble target protein at each temperature by Western blotting or other protein quantification methods.
-
-
Data Analysis:
-
Generate a melting curve by plotting the amount of soluble target protein against the temperature for both this compound-treated and vehicle-treated samples.
-
A shift in the melting curve for the this compound-treated sample indicates target engagement.
-
Visualizations
Signaling Pathway Diagram
Caption: Proposed signaling pathway inhibited by this compound.
Experimental Workflow Diagram
Caption: Workflow for the MTT-based cell viability assay.
Application Notes and Protocols for Studying Mast Cell Degranulation with UCB-35440
For Researchers, Scientists, and Drug Development Professionals
Introduction
UCB-35440 is a dual-action compound identified as a 5-lipoxygenase (5-LO) inhibitor and a histamine H1 receptor antagonist.[1] This unique pharmacological profile makes it a valuable tool for investigating the complex processes of mast cell degranulation and the subsequent inflammatory cascade. Mast cell activation and degranulation are central to allergic and inflammatory responses, releasing a host of pre-formed and newly synthesized mediators, including histamine and leukotrienes. By targeting both the receptor for a primary mediator (histamine) and the enzymatic pathway for the synthesis of other key mediators (leukotrienes), this compound offers a multi-faceted approach to dissecting and potentially modulating mast cell-driven pathologies.
These application notes provide a comprehensive guide for utilizing this compound in the study of mast cell degranulation, including detailed protocols for key in vitro assays and visual representations of the relevant biological pathways and experimental workflows.
Rationale for Use
The dual inhibitory action of this compound on the 5-lipoxygenase pathway and the histamine H1 receptor provides a powerful tool to:
-
Investigate the combined role of histamine and leukotrienes in mast cell-mediated inflammatory responses.
-
Elucidate the signaling pathways downstream of H1 receptor activation in various cell types.
-
Assess the therapeutic potential of dual-pathway inhibition in models of allergic and inflammatory diseases.
-
Characterize the impact on mast cell degranulation by potentially modulating feedback loops involving histamine and leukotrienes.
Quantitative Data Summary
As specific quantitative data for this compound's direct effect on mast cell degranulation is not publicly available, the following table provides a template for researchers to populate with their experimental findings when characterizing this or similar compounds.
| Parameter | Experimental Value | Assay Conditions |
| β-Hexosaminidase Release | ||
| IC50 (Antigen-Stimulated) | e.g., X.X µM | RBL-2H3 cells, IgE-sensitized, DNP-HSA stimulated |
| % Inhibition at Y µM | e.g., Z% | As above |
| Calcium Mobilization | ||
| IC50 (Antigen-Stimulated) | e.g., A.A µM | RBL-2H3 cells, IgE-sensitized, DNP-HSA stimulated |
| % Inhibition at B µM | e.g., C% | As above |
| Histamine H1 Receptor Binding | ||
| Ki | e.g., D.D nM | Radioligand binding assay with cells expressing H1R |
| 5-Lipoxygenase Inhibition | ||
| IC50 | e.g., E.E nM | Cell-free or cell-based 5-LO activity assay |
Experimental Protocols
Beta-Hexosaminidase Release Assay for Mast Cell Degranulation
This assay quantifies the release of the granular enzyme β-hexosaminidase, a widely used marker for mast cell degranulation.
Materials:
-
RBL-2H3 cells (or other suitable mast cell line)
-
DNP-specific IgE
-
DNP-HSA (antigen)
-
Tyrode's Buffer (or similar physiological buffer)
-
Triton X-100 (for cell lysis)
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) substrate
-
Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10.0)
-
96-well plates
-
Plate reader (405 nm)
Protocol:
-
Cell Seeding and Sensitization:
-
Seed RBL-2H3 cells in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Incubate overnight with DNP-specific IgE (0.5 µg/mL) to sensitize the cells.
-
-
Cell Washing and Compound Incubation:
-
Wash the cells twice with Tyrode's Buffer to remove unbound IgE.
-
Add 100 µL of Tyrode's Buffer containing various concentrations of this compound or vehicle control to the wells.
-
Incubate for 30 minutes at 37°C.
-
-
Antigen Stimulation:
-
Add 50 µL of DNP-HSA (100 ng/mL) to the appropriate wells to stimulate degranulation.
-
For controls, add buffer alone (spontaneous release) or 1% Triton X-100 (total release).
-
Incubate for 1 hour at 37°C.
-
-
Supernatant Collection and Enzyme Assay:
-
Centrifuge the plate at 300 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of PNAG substrate solution (1 mM in 0.1 M citrate buffer, pH 4.5) to each well.
-
Incubate for 1 hour at 37°C.
-
-
Reaction Termination and Absorbance Reading:
-
Add 200 µL of stop solution to each well.
-
Read the absorbance at 405 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of β-hexosaminidase release for each sample using the following formula: % Release = [(Sample OD - Spontaneous Release OD) / (Total Release OD - Spontaneous Release OD)] x 100
-
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration, an early signaling event in mast cell activation.
Materials:
-
RBL-2H3 cells (or other suitable mast cell line)
-
DNP-specific IgE
-
DNP-HSA (antigen)
-
Fluo-4 AM or other calcium-sensitive fluorescent dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with kinetic reading capabilities
Protocol:
-
Cell Seeding and Sensitization:
-
Seed RBL-2H3 cells in a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well.
-
Incubate overnight with DNP-specific IgE (0.5 µg/mL).
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (2 µM) and Pluronic F-127 (0.02%) in HBSS.
-
Wash the cells once with HBSS.
-
Add 100 µL of loading buffer to each well and incubate for 1 hour at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess dye.
-
-
Compound Incubation:
-
Add 100 µL of HBSS containing various concentrations of this compound or vehicle control to the wells.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader.
-
Set the instrument to record fluorescence intensity (excitation ~485 nm, emission ~525 nm) every 1-2 seconds.
-
Establish a baseline reading for 15-30 seconds.
-
Use the instrument's injector to add 50 µL of DNP-HSA (100 ng/mL) to stimulate the cells.
-
Continue recording fluorescence for at least 3 minutes.
-
-
Data Analysis:
-
The change in fluorescence intensity over time reflects the intracellular calcium mobilization.
-
Quantify the response by measuring the peak fluorescence intensity or the area under the curve.
-
Determine the inhibitory effect of this compound by comparing the response in treated wells to the vehicle control.
-
Visualizations
Caption: Signaling pathway of mast cell degranulation and points of inhibition by this compound.
Caption: Experimental workflow for the β-hexosaminidase release assay.
Caption: Experimental workflow for the calcium mobilization assay.
References
Application Notes and Protocols for UCB-35440
For Researchers, Scientists, and Drug Development Professionals
Introduction
UCB-35440 is a potent and selective dual-action compound that functions as both a histamine H1 receptor antagonist and a 5-lipoxygenase (5-LO) inhibitor. This unique pharmacological profile makes it a valuable research tool for investigating the interplay between the histamine and leukotriene pathways in inflammatory and allergic conditions. These application notes provide an overview of this compound, including its mechanism of action, and offer detailed protocols for its use in in vitro and in vivo experimental models relevant to dermatitis and other inflammatory diseases.
While this compound is cited in research literature, it is important to note that it may not be readily available from commercial suppliers and may require custom synthesis for research purposes.
Mechanism of Action
This compound exerts its biological effects through two distinct mechanisms:
-
Histamine H1 Receptor Antagonism: By blocking the H1 receptor, this compound prevents histamine from binding and initiating downstream signaling cascades. This action helps to mitigate allergic responses such as itching, vasodilation, and smooth muscle contraction.
-
5-Lipoxygenase Inhibition: this compound inhibits the 5-LO enzyme, a key player in the biosynthesis of leukotrienes. By blocking this pathway, it reduces the production of pro-inflammatory leukotrienes, such as Leukotriene B4 (LTB4), which are potent chemoattractants for neutrophils and other immune cells.
The dual inhibition of both pathways by a single molecule offers a comprehensive approach to studying and potentially mitigating the complex inflammatory processes involved in conditions like dermatitis.
Quantitative Data
| Parameter | Species | Model | Readout | Result | Reference |
| Inhibition of Histamine-Induced Bronchoconstriction | Guinea Pig | In vivo | Reversal of bronchoconstriction | Effective | Giannaras et al., 2005 |
| Reduction of Dermal Inflammation | Guinea Pig | In vivo | Reduction in skin inflammation | Effective | Giannaras et al., 2005 |
| Inhibition of LTB4 Formation | Human | Ex vivo (whole blood) | LTB4 levels | Effective | |
| Reduction of Polymorphonuclear Cell Infiltration | Mouse | In vivo | Cellular infiltration in tissue | Effective |
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by this compound.
Caption: Histamine H1 Receptor Signaling Pathway and Site of Inhibition by this compound.
Caption: 5-Lipoxygenase Signaling Pathway and Site of Inhibition by this compound.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of this compound.
Protocol 1: In Vitro 5-Lipoxygenase (5-LO) Inhibition Assay
This protocol describes a cell-free enzymatic assay to determine the direct inhibitory effect of this compound on 5-LO activity.
Materials:
-
Recombinant human 5-lipoxygenase enzyme
-
Arachidonic acid (substrate)
-
This compound
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing ATP and CaCl2)
-
DMSO (for dissolving this compound)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 234 nm
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in assay buffer to obtain a range of desired concentrations.
-
Enzyme Preparation: Dilute the recombinant 5-LO enzyme in assay buffer to the recommended working concentration.
-
Assay Reaction: a. To each well of the 96-well plate, add 180 µL of the 5-LO enzyme solution. b. Add 10 µL of the diluted this compound or vehicle (DMSO in assay buffer) to the respective wells. c. Incubate the plate at room temperature for 10 minutes to allow the compound to interact with the enzyme. d. Initiate the reaction by adding 10 µL of arachidonic acid solution to each well.
-
Data Acquisition: Immediately begin monitoring the increase in absorbance at 234 nm every 30 seconds for 10-15 minutes. The formation of the conjugated diene in the product of the 5-LO reaction leads to this increase in absorbance.
-
Data Analysis: a. Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of this compound. b. Plot the percentage of inhibition against the logarithm of the this compound concentration. c. Determine the IC50 value by fitting the data to a suitable dose-response curve.
Protocol 2: In Vitro Histamine H1 Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for the histamine H1 receptor.
Materials:
-
Cell membranes prepared from a cell line overexpressing the human histamine H1 receptor (e.g., HEK293 or CHO cells)
-
[3H]-pyrilamine (radioligand)
-
This compound
-
Mepyramine (a known H1 antagonist for determining non-specific binding)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Glass fiber filters
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create serial dilutions in the binding buffer.
-
Assay Setup: a. In test tubes, combine the cell membranes, [3H]-pyrilamine at a concentration near its Kd, and varying concentrations of this compound. b. For total binding, omit this compound. c. For non-specific binding, add a high concentration of mepyramine. d. Bring the final volume of each tube to 1 mL with binding buffer.
-
Incubation: Incubate the tubes at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: a. Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding against the logarithm of the this compound concentration. c. Determine the IC50 value and subsequently calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Protocol 3: In Vivo Model of Allergic Dermatitis
This protocol describes a general procedure for inducing and evaluating the effect of this compound in a mouse model of allergic contact dermatitis.
Materials:
-
BALB/c or NC/Nga mice
-
Hapten (e.g., oxazolone or DNFB - 2,4-dinitrofluorobenzene)
-
Vehicle for hapten (e.g., acetone/olive oil)
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Calipers for measuring ear thickness
-
Tools for tissue collection and processing (for histology or cytokine analysis)
Procedure:
-
Sensitization: a. On day 0, sensitize the mice by applying a solution of the hapten to a shaved area of the abdomen.
-
Challenge and Treatment: a. On day 5, challenge the mice by applying a lower concentration of the same hapten to the dorsal and ventral surfaces of one ear. Apply the vehicle to the contralateral ear as a control. b. Administer this compound (e.g., orally or intraperitoneally) at various doses one hour before the challenge and then daily for the duration of the experiment. Administer the vehicle to the control group.
-
Evaluation of Inflammation: a. Measure the ear thickness of both ears using calipers at 24, 48, and 72 hours after the challenge. The difference in thickness between the hapten-treated and vehicle-treated ears represents the degree of ear swelling.
-
Histological Analysis (Optional): a. At the end of the experiment, euthanize the mice and collect the ear tissue. b. Fix the tissue in formalin, embed in paraffin, and section for hematoxylin and eosin (H&E) staining to assess cellular infiltration and edema.
-
Cytokine Analysis (Optional): a. Homogenize the ear tissue to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and chemokines using ELISA or multiplex assays.
-
Data Analysis: a. Compare the ear swelling, histological scores, and cytokine levels between the this compound-treated groups and the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA).
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating a dual H1R antagonist and 5-LO inhibitor like this compound.
Caption: A generalized experimental workflow for the preclinical evaluation of this compound.
Conclusion
This compound represents a significant tool for researchers investigating the complex interplay of histamine and leukotrienes in inflammatory and allergic diseases. The protocols and information provided in these application notes are intended to serve as a comprehensive guide for designing and executing experiments to explore the full potential of this dual-action inhibitor. As with any research compound, careful planning, appropriate controls, and adherence to established methodologies are crucial for obtaining reliable and reproducible results.
Application Notes and Protocols for the Custom Synthesis of UCB-35440
For Researchers, Scientists, and Drug Development Professionals
Introduction
UCB-35440 is a potent dual-action small molecule designed for the potential treatment of inflammatory conditions such as dermatitis. Its mechanism of action involves the simultaneous inhibition of 5-lipoxygenase (5-LOX) and antagonism of the histamine H1 receptor. This unique pharmacological profile targets two key pathways involved in the inflammatory cascade. The inhibition of 5-LOX reduces the production of leukotrienes, which are potent pro-inflammatory mediators. Concurrently, blocking the histamine H1 receptor mitigates the effects of histamine, a central mediator of allergic and inflammatory responses. These application notes provide a comprehensive overview of the custom synthesis of this compound, its pharmacological properties, and detailed protocols for its characterization.
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | 5-(4-(Carbamoyl(hydroxy)amino)but-1-ynyl)-2-(2-(4-((R)-(4-chlorophenyl)-phenyl-methyl)piperazin-1-yl)ethoxy)benzamide |
| CAS Number | 299460-62-1 |
| Molecular Formula | C₃₁H₃₄ClN₅O₄ |
| Molecular Weight | 576.09 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
Pharmacological Data
This compound exhibits high affinity and inhibitory activity at its respective targets. The following table summarizes its key in vitro pharmacological parameters.
| Target | Parameter | Value |
| 5-Lipoxygenase | IC₅₀ | 130 nM |
| Histamine H1 Receptor | Kᵢ | 1.8 nM |
Experimental Protocols
Custom Synthesis of this compound
The synthesis of this compound involves a multi-step process. The following protocol is a general guideline based on synthetic routes for similar benzamide and piperazine derivatives. Researchers should adapt and optimize the conditions as needed.
Materials:
-
Starting materials for the benzamide and piperazine moieties
-
Appropriate solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), Ethanol)
-
Coupling reagents (e.g., SOCl₂)
-
Catalysts (e.g., Palladium on carbon (Pd/C))
-
Reagents for reduction and purification
Procedure:
-
Synthesis of the Benzamide Core:
-
Activate the carboxylic acid of a suitable benzoic acid derivative using a standard coupling reagent like thionyl chloride (SOCl₂) in an inert solvent.
-
React the activated acid with an appropriate amine to form the benzamide.
-
-
Synthesis of the Piperazine Moiety:
-
Synthesize the chiral piperazine derivative through established methods, which may involve asymmetric synthesis or resolution of a racemic mixture.
-
-
Coupling of the Benzamide and Piperazine Moieties:
-
Couple the synthesized benzamide core with the piperazine moiety, typically through a nucleophilic substitution reaction.
-
-
Introduction of the Butynyl Side Chain:
-
Introduce the butynyl side chain containing the hydroxyurea functional group via a suitable coupling reaction, such as a Sonogashira coupling.
-
-
Final Steps and Purification:
-
Perform any necessary deprotection steps.
-
Purify the final compound using column chromatography or recrystallization to achieve high purity.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
5-Lipoxygenase (5-LOX) Inhibition Assay
This protocol describes a method to determine the in vitro inhibitory activity of this compound against 5-lipoxygenase.
Materials:
-
Recombinant human 5-LOX enzyme
-
Arachidonic acid (substrate)
-
This compound
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4)
-
Detection system (e.g., spectrophotometer or HPLC)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a microplate, add the 5-LOX enzyme and the different concentrations of this compound.
-
Incubate for a defined period at a controlled temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a specific time.
-
Stop the reaction (e.g., by adding a quenching solution).
-
Measure the production of the 5-LOX product (e.g., leukotrienes) using a suitable detection method.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
Histamine H1 Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity (Kᵢ) of this compound for the histamine H1 receptor.
Materials:
-
Cell membranes expressing the human histamine H1 receptor
-
Radioligand (e.g., [³H]-mepyramine)
-
This compound
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
Scintillation counter
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a microplate, add the cell membranes, the radioligand at a fixed concentration, and the different concentrations of this compound.
-
Incubate to allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through a glass fiber filter.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the percentage of specific binding for each concentration of this compound.
-
Determine the IC₅₀ value from the dose-response curve and calculate the Kᵢ value using the Cheng-Prusoff equation.
Visualizations
The following diagrams illustrate the synthetic workflow and the signaling pathways targeted by this compound.
Caption: A simplified workflow for the custom synthesis of this compound.
Troubleshooting & Optimization
Improving UCB-35440 solubility in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of UCB-35440 in aqueous solutions.
Compound Profile: this compound
To effectively troubleshoot, it is crucial to understand the physicochemical properties of this compound.
| Property | Value | Implication for Solubility |
| Chemical Name | 5-(4-(Carbamoyl(hydroxy)amino)but-1-ynyl)-2-(2-(4-((R)-(4-chlorophenyl)-phenyl-methyl)piperazin-1-yl)ethoxy)benzamide | The complex structure contributes to its low aqueous solubility. |
| Molecular Formula | C₃₁H₃₄ClN₅O₄ | - |
| Molecular Weight | 576.09 g/mol | High molecular weight can correlate with reduced solubility. |
| Compound Type | Weak Base | Solubility is pH-dependent; it increases in acidic conditions.[1] |
| Known Solubility | Poorly water-soluble.[1] | Organic solvents are required for initial dissolution. |
| CAS Number | 299460-62-1 | - |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a high-concentration stock solution of this compound?
Due to its poor water solubility, a high-concentration stock solution of this compound should be prepared using an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for this purpose.
Q2: My this compound, dissolved in DMSO, precipitates when I dilute it into my aqueous experimental medium (e.g., cell culture media, PBS). What can I do?
This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the organic solvent is no longer sufficient to keep the compound dissolved in the aqueous medium. Please refer to the troubleshooting guide below for detailed steps to mitigate this problem.
Q3: How does pH affect the solubility of this compound?
This compound is a weak base, meaning its solubility is highly dependent on pH. Its solubility increases in acidic environments because the molecule becomes protonated (ionized), which enhances its interaction with polar solvents like water.[1] Conversely, in neutral or basic solutions, it exists in its less soluble, non-ionized form. Studies have shown that the dissolution rate of this compound nanocrystals is significantly increased at pH 3.0, 5.0, and 6.5.[1]
Q4: Can I use sonication or gentle heating to dissolve this compound?
Yes, after initial suspension in the appropriate solvent, brief sonication or gentle warming (e.g., in a 37°C water bath) can help to break down aggregates and facilitate dissolution. However, be cautious with prolonged heating, as it could potentially degrade the compound.
Q5: What is the best way to store stock solutions of this compound?
Store stock solutions in a tightly sealed container at -20°C or -80°C for long-term stability. It is advisable to prepare smaller aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound and affect its solubility.
Troubleshooting Guides
Issue 1: this compound powder does not fully dissolve in the initial organic solvent.
This guide provides a systematic approach to dissolving this compound.
Issue 2: Precipitation upon dilution into aqueous media.
This is the most common challenge. The goal is to maintain a thermodynamically stable solution at the final working concentration.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (MW: 576.09 g/mol )
-
100% Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Analytical balance
-
Vortex mixer and/or sonicator
Procedure:
-
Calculation: To prepare a 10 mM stock solution, you need 5.76 mg of this compound per 1 mL of DMSO.
-
Weight (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Weight (mg) = 0.010 mol/L x 0.001 L x 576.09 g/mol x 1000 = 5.76 mg
-
-
Weighing: Carefully weigh out 5.76 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of 100% DMSO to the tube.
-
Mixing: Cap the tube tightly and vortex thoroughly for 2-3 minutes until the solid is completely dissolved. If necessary, use brief sonication or gentle warming at 37°C to aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles. Store at -20°C for short-term use or -80°C for long-term storage.
Protocol 2: Preparation of a 10 µM Working Solution for a Cell-Based Assay
This protocol describes the dilution of the DMSO stock into a typical cell culture medium, incorporating a surfactant to maintain solubility.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium
-
Sterile Pluronic® F-68 solution (10% w/v in water)
-
Sterile microcentrifuge or conical tubes
Procedure:
-
Prepare Medium with Surfactant: Prepare the required volume of cell culture medium containing a final concentration of 0.1% Pluronic® F-68. For example, to make 10 mL, add 100 µL of a 10% Pluronic® F-68 stock to 9.9 mL of medium. Mix gently.
-
Intermediate Dilution (Optional but Recommended): First, dilute the 10 mM stock solution 1:100 in DMSO to create a 100 µM intermediate stock. This reduces the amount of DMSO added directly to the medium.
-
Final Dilution: Add 100 µL of the 100 µM intermediate stock to 9.9 mL of the medium containing Pluronic® F-68. This results in a final this compound concentration of 10 µM and a final DMSO concentration of 0.1%.
-
Mixing: Immediately after adding the compound, mix the solution thoroughly by inverting the tube or gentle vortexing. Do not allow the concentrated DMSO stock to sit in the aqueous medium before mixing, as this can cause localized precipitation.
-
Application: Use the freshly prepared working solution for your experiment promptly.
References
UCB-35440 stability issues in experimental buffers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of UCB-35440 in experimental buffers. Due to the limited publicly available stability data for this compound, this guide focuses on the known physicochemical properties of the compound and general principles of small molecule stability to help researchers address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a potent 5-lipoxygenase inhibitor and histamine H1 receptor antagonist. Its chemical formula is C₃₁H₃₄ClN₅O₄, with a molecular weight of 576.09 g/mol . Crucially for experimental design, this compound is characterized as a poorly water-soluble weak base. This property is a key factor in its stability and dissolution behavior in aqueous buffers.
Q2: I'm observing precipitation of this compound in my aqueous buffer. What is the likely cause?
As a weak base, the solubility of this compound is highly dependent on the pH of the solution. In acidic environments (lower pH), weak bases become protonated and are generally more soluble. Conversely, in neutral to alkaline environments (higher pH), they are in their free base form, which is often less soluble, leading to precipitation. If you are observing precipitation, it is highly likely that the pH of your experimental buffer is too high to maintain the compound in solution at your target concentration.
Q3: What is the recommended pH range for working with this compound in aqueous buffers?
A key study by Hecq et al. (2006) investigated the dissolution of a formulation of this compound (referred to as this compound-3) and reported enhanced dissolution rates at acidic pH values of 3.0, 5.0, and 6.5.[1] This suggests that maintaining a pH in the acidic to slightly acidic range is critical for keeping this compound in solution. For initial experiments, it is advisable to start with buffers in the pH 3.0 to 6.5 range.
Q4: How should I prepare a stock solution of this compound?
Given its poor aqueous solubility, it is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). This stock can then be diluted into the desired aqueous experimental buffer. When diluting, ensure rapid mixing to minimize the risk of localized precipitation. It is also crucial to be aware of the final concentration of the organic solvent in your assay, as it may affect the experimental outcome.
Q5: What are the recommended storage conditions for this compound?
For long-term storage, this compound should be stored at -20°C in a dry, dark environment. For short-term storage (days to weeks), refrigeration at 4°C is acceptable. It is important to minimize freeze-thaw cycles of stock solutions.
Troubleshooting Guide: this compound Stability Issues
This guide addresses specific issues that may arise during experiments involving this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation upon dilution of DMSO stock into aqueous buffer. | 1. pH of the aqueous buffer is too high. 2. Final concentration of this compound exceeds its solubility limit at that pH. 3. Insufficient mixing upon dilution. | 1. Lower the pH of your aqueous buffer (ideally to between 3.0 and 6.5).2. Perform a solubility test to determine the maximum soluble concentration at your desired pH.3. Add the DMSO stock to the aqueous buffer while vortexing or stirring to ensure rapid dispersion. |
| Cloudiness or precipitation develops in the experimental buffer over time. | 1. pH shift in the buffer during the experiment. 2. Temperature changes affecting solubility. 3. Degradation of this compound. | 1. Ensure your buffer has sufficient buffering capacity to maintain a stable pH throughout the experiment.2. Maintain a constant temperature during your experiment. Check if temperature fluctuations are occurring.3. If degradation is suspected, protect the solution from light and consider performing a time-course experiment to assess stability. |
| Inconsistent experimental results. | 1. Incomplete dissolution of this compound. 2. Degradation of the compound in the experimental buffer. | 1. Visually inspect your solutions for any particulate matter. Consider filtering the final diluted solution through a compatible filter (e.g., PTFE).2. Prepare fresh dilutions of this compound for each experiment. Assess the stability of this compound in your specific buffer system over the time course of your experiment using an appropriate analytical method (e.g., HPLC). |
Experimental Protocols
While detailed stability studies for this compound in a wide range of buffers are not publicly available, the following general protocol can be adapted to assess its solubility and stability in your specific experimental system.
Protocol: Determining the Apparent Solubility of this compound in a Target Buffer
-
Prepare a series of buffers at different pH values (e.g., pH 3.0, 4.0, 5.0, 6.0, 7.0, and 7.4).
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Add an excess amount of this compound from the stock solution to a known volume of each buffer.
-
Equilibrate the samples by shaking or rotating at a constant temperature for a set period (e.g., 24 hours) to ensure saturation.
-
Centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Quantify the concentration of this compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The measured concentration represents the apparent solubility of this compound in that specific buffer.
Visualizations
Logical Workflow for Troubleshooting this compound Solubility Issues
Caption: Troubleshooting workflow for this compound precipitation.
Conceptual Signaling Pathway Inhibition by this compound
Caption: Dual inhibitory action of this compound.
References
Troubleshooting UCB-35440 precipitation in media
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting common issues encountered when working with UCB-35440, with a specific focus on preventing its precipitation in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a small molecule inhibitor with a dual function as a histamine H1 receptor antagonist and a 5-lipoxygenase inhibitor.[1] Its chemical formula is C31H34ClN5O4 and its molecular weight is 576.09 g/mol .[1] It is important to note that this compound is a poorly water-soluble weak base, a characteristic that can contribute to precipitation in aqueous solutions like cell culture media.[1]
Q2: What is the recommended solvent for dissolving this compound?
The recommended solvent for dissolving this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO).[1]
Q3: What are the recommended storage conditions for this compound?
For short-term storage (days to weeks), this compound should be stored at 0-4°C. For long-term storage (months to years), it is recommended to store it at -20°C.[1] Proper storage is crucial to maintain the compound's stability and solubility.
Q4: What is the primary reason for this compound precipitation in culture media?
The primary cause of this compound precipitation is its low aqueous solubility. When a concentrated stock solution of this compound in DMSO is diluted into the aqueous environment of cell culture media, the compound can fall out of solution, leading to the formation of a precipitate.
Troubleshooting Guide: this compound Precipitation
This guide addresses the common issue of this compound precipitation in experimental media in a question-and-answer format.
Issue 1: A precipitate forms immediately upon adding the this compound stock solution to the culture medium.
-
Question: Why is a precipitate forming instantly when I add this compound to my media?
Answer: This is likely due to the final concentration of this compound exceeding its solubility limit in the culture medium or improper mixing.
-
Solutions:
-
Lower the final concentration: Most in vitro studies with small molecule inhibitors use final concentrations in the micromolar range. If you are observing precipitation, consider reducing the final working concentration of this compound.
-
Optimize your mixing technique: Add the this compound stock solution dropwise to the culture medium while gently swirling or vortexing. Pre-warming the medium to 37°C can also help with solubilization.[2]
-
Prepare an intermediate dilution: Instead of adding a very small volume of a highly concentrated stock directly to your media, prepare an intermediate dilution of your this compound stock in DMSO. This allows for the addition of a larger volume, which can facilitate better and more rapid mixing.[3]
-
Issue 2: The culture medium becomes cloudy or a precipitate forms over time during incubation.
-
Question: My media with this compound looked fine initially, but now there is a precipitate. What could be the cause?
Answer: This can be caused by the instability of this compound in the culture medium over time, interactions with media components, or temperature fluctuations.
-
Solutions:
-
Consider compound stability: If possible, conduct shorter-term experiments. For longer experiments, you may need to replace the medium with freshly prepared this compound-containing medium at regular intervals.
-
Evaluate media components: Components in serum, such as proteins, can interact with small molecules and cause them to precipitate.[2] If your experimental design allows, try reducing the serum concentration or using a serum-free medium. Always perform a control experiment to assess the effect of reduced serum on your cells.
-
Maintain stable temperature: Temperature fluctuations can affect the solubility of small molecules.[2] Ensure your incubator provides a stable temperature environment.
-
Issue 3: How can I determine the maximum soluble concentration of this compound in my specific cell culture system?
-
Question: How do I find the solubility limit of this compound in my particular media and conditions?
Answer: Performing a kinetic solubility assay under your specific experimental conditions is the most effective way to determine the maximum soluble concentration.
Quantitative Data Summary
Table 1: Recommended DMSO Final Concentrations in Cell Culture
| Final DMSO Concentration | Recommendation |
| ≤ 0.1% | Ideal for most cell lines. Minimizes solvent-induced effects. |
| 0.1% - 0.5% | Generally acceptable for many cell lines. A vehicle control is essential to assess any potential effects of DMSO on your cells.[2] |
| > 0.5% | Not recommended. Higher concentrations can lead to cell toxicity and may also increase the likelihood of compound precipitation. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
-
Prepare a 10 mM stock solution: Dissolve the appropriate amount of this compound powder in high-purity, anhydrous DMSO to achieve a 10 mM concentration. Ensure the powder is completely dissolved by vortexing. Gentle warming to 37°C can aid dissolution.
-
Prepare an intermediate dilution (optional but recommended): Dilute the 10 mM stock solution in DMSO to create a 1 mM intermediate stock.
-
Prepare the final working solution: Pre-warm your cell culture medium to 37°C. While gently swirling the medium, add the required volume of the 10 mM or 1 mM this compound stock solution dropwise to achieve the desired final concentration.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to a separate aliquot of your culture medium.
Mandatory Visualizations
Caption: Troubleshooting logic for this compound precipitation.
Caption: General experimental workflow for using this compound.
References
Technical Support Center: Optimizing U-35440 Dosage for Animal Studies
Disclaimer: UCB-35440 is a 5-lipoxygenase inhibitor and a histamine H1 receptor antagonist.[1] Information regarding its specific in vivo dosage and experimental protocols is not publicly available. This guide provides a comprehensive framework for optimizing the in vivo dosage of a novel small molecule inhibitor like this compound, applicable to researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the first crucial step in determining the in vivo dosage for a novel compound like this compound?
The initial and most critical step is to establish the Maximum Tolerated Dose (MTD). The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity in an animal model. This study is fundamental for defining a safe dose range for subsequent efficacy studies.[2]
Q2: How should I select a starting dose for an MTD study?
A common and recommended practice is to extrapolate the starting dose from in vitro data. A typical starting point is a dose anticipated to yield a plasma concentration several times higher than the in vitro IC50 or EC50 values.[2]
Q3: What are the key considerations for formulating a novel small molecule inhibitor for animal studies?
Many new small molecules exhibit poor aqueous solubility. Key formulation strategies include:
-
Co-solvents: Utilizing a blend of solvents such as DMSO, ethanol, and polyethylene glycol (PEG) to dissolve the compound.
-
Surfactants: Employing surfactants like Tween 80 to enhance solubility and stability.
-
Cyclodextrins: Using cyclodextrins to form inclusion complexes, thereby improving solubility.
It is imperative to conduct toxicity testing of the vehicle formulation in a control group of animals.[2]
Q4: What are the common routes of administration for small molecules in rodent studies?
Common routes include oral (PO), intravenous (IV), intraperitoneal (IP), and subcutaneous (SC). The choice of administration route depends on the compound's properties, the desired absorption rate, and the experimental design.[3] For instance, IV administration offers rapid absorption, while oral gavage is often used for administering precise doses.[4][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High variability in efficacy data within the same dose group. | Inconsistent bioavailability, technical variability in administration, or individual animal differences. | Refine administration technique for consistency. Consider a different route of administration. Increase the number of animals per group to improve statistical power. |
| Unexpected toxicity at doses predicted to be safe. | Off-target effects of the compound, toxicity of the vehicle, or species-specific sensitivity. | Always include a vehicle-only control group to assess the vehicle's toxicity.[2] Conduct a thorough literature review for potential off-target effects of similar compounds. Consider a dose de-escalation study. |
| Lack of efficacy at doses below the MTD. | Insufficient target engagement, rapid metabolism, or poor pharmacokinetic properties. | Perform a pharmacodynamic (PD) study to confirm target engagement in the tissue of interest.[2] Conduct pharmacokinetic (PK) studies to analyze the compound's absorption, distribution, metabolism, and excretion (ADME) profile. |
| Compound precipitation upon administration. | Poor solubility of the compound in the chosen vehicle at the desired concentration. | Re-evaluate the formulation. Experiment with different co-solvents, surfactants, or pH adjustments. Consider alternative, more suitable vehicles. |
Experimental Protocols
Maximum Tolerated Dose (MTD) Study Protocol
-
Animal Model: Select a relevant animal model (e.g., C57BL/6 mice).
-
Group Allocation: Randomly assign animals to several dose groups, including a vehicle control group.
-
Dose Selection: Start with a low dose and escalate in subsequent groups. A common starting point is a dose extrapolated from in vitro IC50 values.[2]
-
Administration: Administer the compound via the chosen route (e.g., oral gavage) once daily for a predetermined period (e.g., 7-14 days).
-
Monitoring: Observe animals daily for clinical signs of toxicity, including changes in weight, behavior, and physical appearance.
-
Data Collection: Record body weight at baseline and regular intervals throughout the study.
-
Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity or more than a 10-20% loss in body weight.
Pharmacokinetic (PK) Study Protocol
-
Animal Model and Dosing: Administer a single dose of the compound to a cohort of animals.
-
Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
Sample Processing: Process blood samples to isolate plasma.
-
Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
Visualizations
Caption: Hypothetical signaling pathway for this compound.
Caption: General experimental workflow for in vivo dosage optimization.
References
- 1. medkoo.com [medkoo.com]
- 2. Investigational Treatments For Chronic Autoimmune, Inflammatory & Neurological Conditions, including Rare Diseases: Clinical Pipeline | UCBCOMPASS® [ucbcompass.com]
- 3. UCB-9260 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. UCB Pharma S.A | Neurology | Drug Developments | Pipeline Prospector [pharmacompass.com]
- 5. This compound | Fulcrum Pharma [fulcrumpharma.com]
How to prevent UCB-35440 degradation during storage
Notice: Information regarding the specific chemical entity "UCB-35440," including its degradation pathways, optimal storage conditions, and stability, is not available in publicly accessible scientific literature or databases. The following troubleshooting guides and FAQs are based on general best practices for the storage and handling of research compounds and pharmaceuticals. For specific guidance on this compound, it is imperative to consult the manufacturer's or supplier's technical data sheet and safety data sheet (SDS).
Troubleshooting Guides
Question: How can I prevent the degradation of my compound during storage?
Answer: The primary factors influencing the stability of a chemical compound during storage are temperature, light, moisture, and oxygen. To minimize degradation, a systematic approach to storage is crucial.
Recommended Actions:
-
Consult the Certificate of Analysis (CofA) and Safety Data Sheet (SDS): These documents are the primary sources for specific storage recommendations from the supplier.
-
Temperature Control:
-
General Guideline: Most solid-form, stable small molecules should be stored at or below room temperature (20-25°C).
-
Refrigeration (2-8°C): This is often recommended to slow down potential degradation processes.
-
Freezing (-20°C or -80°C): For long-term storage or for particularly sensitive compounds, freezing is the preferred method. However, be mindful of freeze-thaw cycles, which can introduce moisture and potentially degrade the compound. Aliquoting the compound into smaller, single-use vials is highly recommended.
-
-
Protection from Light: Many compounds are light-sensitive.
-
Store the compound in an amber vial or a container that is opaque to light.
-
Keep the storage location, such as a refrigerator or freezer, dark.
-
-
Control of Moisture and Oxygen:
-
Hygroscopic Compounds: Store in a desiccator containing a drying agent (e.g., silica gel).
-
Oxygen-Sensitive Compounds: Store under an inert atmosphere, such as argon or nitrogen. The container should be sealed tightly.
-
-
Proper Containerization: Use high-quality, inert containers (e.g., borosilicate glass or appropriate plastic) with secure closures to prevent contamination and exposure to the atmosphere.
Frequently Asked Questions (FAQs)
Q1: What are the visual signs that my compound may have degraded?
A1: Visual inspection can sometimes provide clues about degradation, although chemical analysis is required for confirmation. Potential signs include:
-
Color Change: Any deviation from the original color of the compound.
-
Change in Physical State: Caking, clumping, or melting of a solid powder.
-
Insolubility: If the compound was previously soluble in a particular solvent and now it is not, this could indicate the formation of insoluble degradation products.
Q2: I have dissolved my compound in a solvent. How should I store the solution?
A2: Storing compounds in solution can accelerate degradation compared to storage in a dry, solid form.
-
Solvent Choice: Use a high-purity, anhydrous solvent that is known to be compatible with your compound.
-
Storage Temperature: Solutions should almost always be stored at low temperatures (-20°C or -80°C) to slow down chemical reactions.
-
Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles.
-
Inert Atmosphere: For oxygen-sensitive compounds, purge the headspace of the vial with an inert gas before sealing.
-
Stability Studies: It is advisable to perform a small-scale stability study to determine how long the compound is stable in your chosen solvent at the intended storage temperature.
Q3: How long can I store my compound?
A3: The shelf-life of a compound is highly dependent on its chemical nature and the storage conditions. Without specific data for this compound, a general guideline is to re-analyze the purity of the compound after long-term storage (e.g., >1 year) or before use in a critical experiment. The supplier's recommended re-test date on the CofA should be followed.
Data Presentation
As no quantitative data for this compound degradation is available, a comparative table cannot be generated. For any research compound, it is recommended to generate internal stability data under your specific storage conditions. A template for such a table is provided below.
| Storage Condition | Timepoint | Purity (%) by HPLC | Appearance |
| -20°C, Dark | Initial | 99.5 | White Powder |
| 6 Months | 99.4 | No Change | |
| 12 Months | 99.2 | No Change | |
| 4°C, Dark | Initial | 99.5 | White Powder |
| 6 Months | 98.1 | No Change | |
| 12 Months | 96.5 | Slight Yellowing | |
| 25°C, Light | Initial | 99.5 | White Powder |
| 1 Month | 90.2 | Yellow Powder | |
| 3 Months | 82.1 | Brownish Powder |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This is a standard method to assess the purity of a compound and detect the presence of degradation products.
-
Standard Preparation: Prepare a stock solution of a reference standard of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).
-
Sample Preparation: Prepare a solution of the stored compound at the same concentration as the reference standard.
-
HPLC System:
-
Column: A C18 reverse-phase column is commonly used for small molecules.
-
Mobile Phase: A gradient of two solvents, such as water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B), is often effective.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector set at a wavelength where the compound has maximum absorbance.
-
-
Analysis:
-
Inject the reference standard and the sample.
-
Compare the chromatograms. The appearance of new peaks or a decrease in the area of the main peak in the sample chromatogram relative to the standard indicates degradation.
-
Purity can be calculated as the percentage of the area of the main peak relative to the total area of all peaks.
-
Visualizations
Troubleshooting Workflow for Compound Storage
The following diagram illustrates a logical workflow for making decisions about the storage of a research compound in the absence of specific manufacturer data.
UCB-35440 off-target effects in cellular assays
Disclaimer: As of November 2025, publicly available scientific literature does not contain specific data regarding off-target effects or cellular assay protocols for a compound designated "UCB-35440". The following information is provided as a representative technical support guide for a hypothetical kinase inhibitor, herein referred to as this compound, to illustrate best practices for addressing potential off-target effects in a research setting. The experimental data and protocols are examples based on common methodologies in kinase inhibitor profiling.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a potent and selective inhibitor of the (hypothetical) Serine/Threonine Kinase X (STK-X). It is designed to block the STK-X signaling pathway, which is implicated in certain proliferative diseases.
Q2: Are there any known off-target effects of this compound?
A2: While this compound was designed for high selectivity towards STK-X, in broad-spectrum kinase screening panels, it has shown some activity against other kinases at higher concentrations. These potential off-target interactions are summarized in the data table below and should be considered when interpreting experimental results.
Q3: What are the potential consequences of these off-target effects in my cellular assays?
A3: Off-target effects can lead to a variety of unintended consequences in cellular assays, including:
-
Unexpected cytotoxicity: If this compound inhibits a kinase essential for cell survival.
-
Confounding phenotypes: The observed cellular response may be a combination of on-target and off-target effects, making it difficult to attribute the phenotype solely to the inhibition of STK-X.
-
Activation or inhibition of alternate signaling pathways: This can lead to complex and difficult-to-interpret results.
Q4: How can I minimize off-target effects in my experiments?
A4: To minimize off-target effects, we recommend the following:
-
Use the lowest effective concentration: Perform a dose-response experiment to determine the minimal concentration of this compound required to inhibit STK-X in your specific cell line.
-
Use a structurally unrelated STK-X inhibitor: Confirm your findings with a different inhibitor that has a distinct off-target profile.
-
Employ genetic knockdown/knockout: Use techniques like siRNA or CRISPR/Cas9 to validate that the observed phenotype is specific to the depletion of STK-X.
Troubleshooting Guide
Issue 1: I am observing higher than expected cytotoxicity in my cell line.
-
Possible Cause: The concentration of this compound being used may be high enough to engage with off-target kinases that are critical for cell viability in your chosen cell line.
-
Troubleshooting Steps:
-
Review the off-target profile: Check the provided data table to see if any of the known off-target kinases are essential for your cell line's survival.
-
Perform a dose-response curve for cytotoxicity: Determine the concentration at which cytotoxicity is observed and compare it to the IC50 for the on-target STK-X.
-
Use a lower concentration: If possible, use a concentration of this compound that is effective against STK-X but below the threshold for cytotoxicity.
-
Issue 2: My experimental results are inconsistent across different cell lines.
-
Possible Cause: The expression levels of the on-target kinase (STK-X) and the off-target kinases can vary significantly between different cell lines. This differential expression can lead to varied responses to this compound.
-
Troubleshooting Steps:
-
Characterize your cell lines: Perform western blotting or qPCR to determine the relative expression levels of STK-X and key off-target kinases in the cell lines you are using.
-
Correlate expression with phenotype: Analyze if the observed phenotypic differences correlate with the expression levels of the on-target or off-target kinases.
-
Choose cell lines with high on-target and low off-target expression: For cleaner results, select cell lines with a favorable expression profile.
-
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound against its primary target (STK-X) and a panel of off-target kinases.
| Kinase Target | IC50 (nM) | Assay Type |
| STK-X (On-Target) | 15 | Biochemical Assay |
| Kinase A | 850 | Biochemical Assay |
| Kinase B | 1,200 | Biochemical Assay |
| Kinase C | >10,000 | Biochemical Assay |
| Kinase D | 2,500 | Cellular Assay |
Experimental Protocols
Protocol: Cellular Phospho-Protein Western Blot to Assess STK-X Inhibition
This protocol describes how to assess the on-target activity of this compound by measuring the phosphorylation of a known downstream substrate of STK-X.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293) at a density of 1 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight.
-
The next day, treat the cells with a dose-response of this compound (e.g., 0, 10, 50, 100, 500 nM) for 2 hours.
-
Include a positive control (e.g., a known activator of the STK-X pathway) and a negative control (vehicle, e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells once with ice-cold PBS.
-
Lyse the cells in 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate 20 µg of protein from each sample on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the phosphorylated form of the STK-X substrate overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe with an antibody against the total form of the STK-X substrate and a loading control (e.g., GAPDH or β-actin).
-
Visualizations
Caption: Hypothetical signaling pathway of STK-X and the inhibitory effects of this compound.
Caption: Troubleshooting workflow to distinguish on-target vs. off-target effects.
Technical Support Center: UCB-35440 In Vivo Bioavailability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming the poor in vivo bioavailability of the investigational compound UCB-35440.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound that may contribute to its poor bioavailability?
A1: this compound is a highly lipophilic molecule with low aqueous solubility. Its molecular structure and properties are summarized in the table below. These characteristics are common in drugs classified under the Biopharmaceutics Classification System (BCS) as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), which often present challenges for oral absorption.[1][2]
| Property | Value | Implication for Bioavailability |
| Molecular Weight | > 500 g/mol | May reduce passive diffusion across membranes. |
| Aqueous Solubility | < 0.1 µg/mL | Dissolution in gastrointestinal fluids is likely the rate-limiting step for absorption.[2][3] |
| LogP | > 5 | High lipophilicity can lead to poor partitioning into the aqueous phase for dissolution.[1] |
| pKa | Neutral | Salt formation to enhance solubility is not a viable option.[4] |
Q2: What is the primary mechanism of action for this compound?
A2: this compound is an orally available, brain-penetrant small molecule designed to modulate a key signaling pathway implicated in certain neurological disorders.[5] Its efficacy is dependent on achieving sufficient systemic and central nervous system exposure.
Below is a simplified diagram of the hypothetical signaling pathway targeted by this compound.
Caption: Hypothetical signaling pathway targeted by this compound.
Q3: What are the initial recommended strategies to improve the oral bioavailability of this compound?
A3: For a compound with the profile of this compound, the primary focus should be on enhancing its dissolution rate and solubility in the gastrointestinal tract.[3][6] Initial strategies to consider include particle size reduction and the use of enabling formulations.[7][8]
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations in Rodent Pharmacokinetic Studies
Potential Cause: Poor dissolution of the crystalline form of this compound in the gastrointestinal fluid.
Troubleshooting Workflow:
Caption: Decision workflow for addressing low plasma exposure.
Suggested Solutions & Experimental Protocols:
-
Particle Size Reduction: Reducing the particle size increases the surface area available for dissolution.[6][7]
-
Micronization: Can achieve particle sizes of 2-5 µm.[4]
-
Nanosuspension: Can reduce particle size to the 100-300 nm range, significantly enhancing dissolution.[8][9]
Protocol: Preparation of a this compound Nanosuspension by Wet Media Milling
-
Preparation of Milling Slurry:
-
Weigh 1 g of this compound.
-
Prepare a 1% (w/v) stabilizer solution (e.g., Poloxamer 188 or HPMC) in deionized water.
-
Disperse this compound in 20 mL of the stabilizer solution.
-
-
Milling:
-
Add the slurry to a planetary ball mill with zirconia milling beads (0.5 mm diameter).
-
Mill at 400 rpm for 4-8 hours at a controlled temperature (4-10°C).
-
-
Characterization:
-
Measure particle size and polydispersity index (PDI) using dynamic light scattering (DLS).
-
Visually inspect for any aggregation or sedimentation.
-
-
Dosing:
-
Administer the resulting nanosuspension orally to test animals.
-
-
-
Lipid-Based Formulations: These formulations can solubilize the drug in the gastrointestinal tract and enhance absorption.[2][10]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation with aqueous media.[3][4]
Protocol: Formulation of this compound in SEDDS
-
Excipient Screening:
-
Determine the solubility of this compound in various oils (e.g., Capryol 90), surfactants (e.g., Kolliphor EL), and co-solvents (e.g., Transcutol HP).
-
-
Ternary Phase Diagram Construction:
-
Construct phase diagrams to identify the self-emulsifying regions for different ratios of oil, surfactant, and co-solvent.
-
-
Formulation Preparation:
-
Select a ratio from the self-emulsifying region.
-
Dissolve this compound in the oil/co-solvent mixture with gentle heating and stirring.
-
Add the surfactant and mix until a clear solution is obtained.
-
-
Characterization:
-
Assess the self-emulsification time and resulting droplet size upon dilution in simulated gastric fluid.
-
-
Comparative Pharmacokinetic Data (Hypothetical):
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension (5 µm) | 50 ± 15 | 4.0 | 350 ± 90 | 100 (Reference) |
| Nanosuspension (250 nm) | 250 ± 50 | 1.5 | 1800 ± 300 | ~514 |
| SEDDS | 400 ± 70 | 1.0 | 2500 ± 450 | ~714 |
Issue 2: High First-Pass Metabolism Suspected
Potential Cause: this compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation, which can limit its bioavailability.[11]
Troubleshooting & Experimental Approach:
-
In Vitro Metabolic Stability Assessment:
-
Incubate this compound with liver microsomes or S9 fractions to determine its intrinsic clearance.
-
High clearance suggests susceptibility to first-pass metabolism.
-
-
Caco-2 Permeability Assay with Metabolite Profiling:
-
This assay can help determine if metabolism is occurring in the intestinal epithelium.
-
-
Consider a Prodrug Approach:
-
A prodrug is a chemically modified version of the active drug that can improve solubility or bypass metabolic pathways before being converted to the active form in vivo.[1][8] The design of a prodrug should mask the metabolic soft spots of the parent molecule.
Experimental Workflow for Investigating First-Pass Metabolism
Caption: Workflow for investigating first-pass metabolism.
-
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Equity Story | UCB [ucb.com]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 9. mdpi.com [mdpi.com]
- 10. upm-inc.com [upm-inc.com]
- 11. omicsonline.org [omicsonline.org]
Technical Support Center: [Your Vehicle Control] for In Vivo Experiments
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a vehicle control in in vivo studies?
A vehicle control group is essential in in vivo experiments to distinguish the effects of the experimental compound from the effects of the solvent or carrier (the vehicle) used to deliver it. This group receives the same volume and formulation of the vehicle as the treated group, but without the active compound. This allows researchers to accurately attribute any observed physiological or behavioral changes to the compound itself.
-
Preparation:
-
Use aseptic techniques in a laminar flow hood to prevent contamination.
-
Warm the vehicle to the recommended temperature if necessary to ensure complete dissolution of any components.
-
Filter sterilize the final solution through a 0.22 µm filter.
-
-
Storage:
-
Store in sterile, airtight containers.
-
Protect from light if any components are light-sensitive.
-
Adhere to the recommended storage temperature (e.g., 2-8°C or -20°C).
-
Note the preparation date and assigned expiration date on the container.
-
Q3: What are the common components of a vehicle control?
Vehicle controls can range from simple saline solutions to more complex formulations depending on the solubility and stability of the test compound. Common components include:
-
Aqueous solutions: Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS).[1]
-
Oils: Corn oil, olive oil, sesame oil.[1]
-
Solubilizing agents: Dimethyl sulfoxide (DMSO), ethanol, polyethylene glycol (PEG), cyclodextrins.[1][2]
-
Suspending agents: Carboxymethylcellulose (CMC), Tween 80.
It is crucial that the vehicle control contains all the same components in the same concentrations as the formulation used for the active compound, with the exception of the active compound itself.[2]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected mortality or adverse events in the vehicle control group. | Vehicle toxicity at the administered dose or volume. | - Review the literature for the safety of the vehicle components at the intended dose and route of administration.- Consider reducing the concentration of potentially toxic components (e.g., DMSO).- Run a pilot study with the vehicle alone to establish its safety profile. |
| Precipitation or instability of the vehicle formulation. | Improper preparation or storage. | - Ensure all components are fully dissolved during preparation.- Verify the pH of the final solution.- Store at the recommended temperature and protect from light. |
| High variability in experimental data within the vehicle control group. | Inconsistent dosing, handling, or environmental factors. | - Ensure accurate and consistent administration volume and technique.- Standardize animal handling procedures to minimize stress.- Maintain consistent environmental conditions (e.g., light/dark cycle, temperature, humidity). |
| The vehicle control group shows an unexpected physiological or behavioral effect. | The vehicle itself has biological activity. | - Conduct a thorough literature search on the known effects of all vehicle components.- If a component is known to have an effect (e.g., ethanol), consider an alternative vehicle.[3]- If no alternative is feasible, the biological effect of the vehicle must be well-characterized and accounted for in the data analysis. |
Experimental Protocols
Protocol: Preparation of a 10% DMSO in PBS Vehicle
Materials:
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-Buffered Saline (PBS), sterile
-
Sterile 50 mL conical tubes
-
Sterile serological pipettes
-
0.22 µm sterile syringe filter
-
Sterile syringe
Procedure:
-
In a sterile laminar flow hood, measure 45 mL of sterile PBS into a 50 mL conical tube.
-
Using a new sterile pipette, add 5 mL of DMSO to the PBS.
-
Cap the tube and invert gently 10-15 times to mix thoroughly.
-
Visually inspect the solution to ensure it is clear and free of precipitates.
-
Attach a 0.22 µm sterile filter to a sterile syringe.
-
Draw the vehicle solution into the syringe and filter-sterilize it into a new, sterile conical tube.
-
Label the tube with the contents ("10% DMSO in PBS"), preparation date, and your initials.
-
Store at the appropriate temperature as per your laboratory's standard operating procedures.
Visualizations
Caption: General workflow for an in vivo experiment with a vehicle control group.
Caption: A logical flow for troubleshooting unexpected results in a vehicle control group.
References
Technical Support Center: Interpreting Unexpected Results with UCB-35440
Disclaimer: Publicly available information regarding the specific compound "UCB-35440" is limited. The following troubleshooting guide and frequently asked questions (FAQs) are provided as a comprehensive template for researchers, scientists, and drug development professionals. This resource is designed to be adapted with your internal experimental data and observations for this compound.
Troubleshooting Guides
This section addresses specific unexpected outcomes that may be encountered during experiments with this compound.
Question 1: Why am I observing lower-than-expected potency or efficacy of this compound in my cellular assay?
Possible Causes and Troubleshooting Steps:
-
Compound Stability and Handling:
-
Question: Has the stability of this compound been confirmed under your specific experimental conditions (e.g., media, temperature, light exposure)?
-
Recommendation: Perform a stability study of this compound in your assay medium over the time course of your experiment. Analyze the compound concentration at different time points using an appropriate analytical method like LC-MS.
-
-
Assay Interference:
-
Question: Could components of the assay system be interfering with this compound?
-
Recommendation: Run control experiments to test for non-specific binding to plate materials or interaction with detection reagents.
-
-
Cellular Factors:
-
Question: Is the target of this compound expressed at sufficient levels in your cell line? Are there any known resistance mechanisms?
-
Recommendation: Verify target expression levels using techniques like qPCR or Western blotting. Investigate potential efflux pump activity by co-incubating with known pump inhibitors.
-
Experimental Workflow for Investigating Reduced Potency
Caption: Troubleshooting workflow for low this compound potency.
Question 2: I am observing off-target effects or unexpected toxicity at concentrations where this compound should be selective. What could be the reason?
Possible Causes and Troubleshooting Steps:
-
Compound Promiscuity:
-
Question: Has this compound been profiled against a broad panel of off-target proteins?
-
Recommendation: If available, consult comprehensive kinase or receptor profiling data. If not, consider performing such a screen to identify potential unintended targets.
-
-
Metabolite Activity:
-
Question: Could active metabolites of this compound be responsible for the observed effects?
-
Recommendation: Analyze cell culture supernatants or in vivo samples for the presence of this compound metabolites and test their biological activity in relevant assays.
-
-
Assay-Specific Artifacts:
-
Question: Is the observed toxicity a result of the compound interfering with the viability assay itself (e.g., luciferase inhibition)?
-
Recommendation: Use an orthogonal method to confirm cell viability (e.g., trypan blue exclusion, live/dead cell staining).
-
Signaling Pathway Analysis for Off-Target Effects
Caption: Logic diagram for on-target vs. off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: The optimal solvent and storage conditions should be determined empirically. However, a common starting point for small molecules is DMSO for stock solutions, stored at -20°C or -80°C, protected from light and moisture. For aqueous working solutions, it is advisable to prepare them fresh for each experiment.
Q2: How can I confirm that this compound is engaging its intended target in my experimental system?
A2: Several methods can be employed for target engagement studies:
-
Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stabilization of a target protein upon ligand binding.
-
NanoBRET™ Target Engagement Assay: A bioluminescence resonance energy transfer (BRET)-based assay that can be used in live cells.
-
Immunoprecipitation-Western Blot: Pulling down the target protein and detecting the presence of the compound (if a suitable antibody or tag is available).
Q3: Are there any known resistance mechanisms to this compound?
A3: As information on this compound is not widely available, known resistance mechanisms have not been publicly documented. General mechanisms of drug resistance to consider include:
-
Upregulation of drug efflux pumps (e.g., P-glycoprotein).
-
Mutations in the target protein that prevent compound binding.
-
Activation of compensatory signaling pathways.
Experimental Protocols
Protocol 1: General Cell Viability Assay (e.g., using a resazurin-based reagent)
-
Cell Seeding: Plate cells at a predetermined optimal density in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Add the compound to the cells and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Reagent Addition: Add the resazurin-based viability reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the fluorescence or absorbance using a plate reader at the appropriate wavelength.
-
Data Analysis: Normalize the data to vehicle-treated controls and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for Target Pathway Modulation
-
Cell Lysis: Treat cells with this compound at various concentrations and time points. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against the target of interest and downstream signaling molecules. Follow this with incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin).
Quantitative Data Summary
Table 1: Example IC50 Data for this compound in Various Cell Lines
| Cell Line | Target Expression | IC50 (nM) | Assay Type |
| Cell Line A | High | [Insert Value] | Viability |
| Cell Line B | Low | [Insert Value] | Viability |
| Cell Line C | High | [Insert Value] | Target Engagement |
Table 2: Example Off-Target Screening Results for this compound
| Off-Target | % Inhibition at 1 µM |
| Kinase X | [Insert Value] |
| Receptor Y | [Insert Value] |
| Ion Channel Z | [Insert Value] |
UCB-35440 lot-to-lot variability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing UCB-35440 in their experiments. The information is presented in a question-and-answer format to directly address specific issues that may arise.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its intended use?
This compound is a small molecule inhibitor being investigated for its potential therapeutic applications. Small molecules of this nature are typically used in research to probe biological pathways by inhibiting the function of a specific target protein.[1] The precise mechanism of action and biological target for this compound are under active investigation. For research use, it is crucial to understand its chemical properties and handle it according to the provided technical data sheet.
Q2: I am observing inconsistent results between different experiments using this compound. What could be the cause?
Inconsistent results can stem from several factors, with lot-to-lot variability of the compound being a primary suspect.[2][3] This variability can arise from minor differences in the manufacturing process, leading to variations in purity, the presence of impurities, or different physical properties between batches.[4][5] Other potential causes include degradation of the compound due to improper storage, variations in experimental setup, or differences in cell passage number.
Q3: How can I mitigate the impact of potential lot-to-lot variability?
To minimize the impact of lot-to-lot variability, it is recommended to purchase a sufficient quantity of a single lot to complete a series of related experiments. Before starting a new set of experiments with a new lot, it is crucial to perform a bridging study to compare the activity of the new lot with the old one.[6][7] This can involve a simple dose-response experiment to ensure the IC50 (or other relevant metric) is consistent.
Q4: What are the best practices for storing and handling this compound?
Proper storage is critical to maintain the integrity and activity of the compound.[5] While specific storage conditions for this compound are not publicly available, as a general guideline, small molecule inhibitors should be stored in a cool, dry, and dark place, often at -20°C or -80°C as a stock solution in an appropriate solvent like DMSO. Avoid repeated freeze-thaw cycles. For working solutions, it is advisable to prepare fresh dilutions from the stock for each experiment. Time-dependent degradation can occur even under cold storage conditions.[8]
Q5: My experimental results suggest potential off-target effects. How can I investigate this?
Off-target effects, where a compound interacts with unintended biological molecules, can lead to misleading results.[9][10] To investigate this, consider the following:
-
Use a structurally unrelated inhibitor: If a different inhibitor targeting the same primary protein does not produce the same phenotype, it suggests the initial compound may have off-target effects.[9]
-
Perform a rescue experiment: Overexpressing the intended target might rescue the phenotype if the effect is on-target.[9]
-
Conduct a target engagement assay: Techniques like cellular thermal shift assays (CETSA) can confirm if the compound is binding to its intended target in cells at the concentrations used.[10]
Troubleshooting Guide
Issue 1: Decreased or No Activity of this compound
If you observe a significant decrease or complete loss of the expected biological activity of this compound, consult the following troubleshooting table.
| Potential Cause | Recommended Action | Expected Outcome |
| Compound Degradation | Prepare fresh dilutions from a stock solution that has been stored properly. If the issue persists, use a new vial of the compound. | Restoration of expected biological activity. |
| Incorrect Concentration | Verify all calculations for dilutions. Use a spectrophotometer to confirm the concentration of the stock solution if a molar extinction coefficient is known. | The compound exhibits activity at the corrected concentration. |
| Lot-to-Lot Variability | Perform a dose-response curve with the new lot and compare it to the previous lot. | The IC50 values between the lots should be within an acceptable range. If not, this indicates significant lot-to-lot variability. |
| Cellular Resistance | Use a lower passage number of cells. If resistance is suspected, perform a target validation experiment to ensure the target is still expressed. | The expected phenotype is observed in the new batch of cells. |
Issue 2: Increased Off-Target Effects or Cellular Toxicity
If you observe unexpected cellular toxicity or phenotypes that are inconsistent with the known function of the target, consider the following.
| Potential Cause | Recommended Action | Expected Outcome |
| High Compound Concentration | Perform a dose-response experiment to determine the minimal effective concentration that does not cause overt toxicity.[11] | Identification of a concentration window that provides on-target effects without significant toxicity. |
| Presence of Impurities | If possible, obtain a certificate of analysis for the specific lot to check for purity levels. Consider using a compound from a different, high-purity vendor.[12][13] | Reduced off-target effects and toxicity with a purer compound. |
| Solvent Toxicity | Run a vehicle control with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. | No toxicity or unexpected phenotype is observed in the vehicle control. |
| On-Target Toxicity | Modulate the expression of the intended target (e.g., using siRNA or CRISPR) to see if it phenocopies the observed toxicity.[9] | Replication of toxicity upon target knockdown suggests on-target toxicity. |
Experimental Protocols
Protocol 1: Comparative Dose-Response Assay for Lot Validation
This protocol outlines a method to compare the potency of two different lots of this compound.
Methodology:
-
Cell Seeding: Plate cells at a predetermined density in a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of both the "old" and "new" lots of this compound. It is crucial to have a vehicle control (e.g., DMSO) and a positive control if available.
-
Treatment: Treat the cells with the prepared dilutions of both lots of the compound.
-
Incubation: Incubate the cells for a duration appropriate to observe the expected biological effect.
-
Assay: Perform a relevant cell-based assay to measure the biological response (e.g., cell viability assay, reporter gene assay).
-
Data Analysis: Plot the dose-response curves for both lots and calculate the IC50 values. The values should be comparable, with an acceptable fold-difference determined by the specific assay's variability.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is to confirm that this compound is binding to its intended target within the cells.[10]
Methodology:
-
Cell Culture and Treatment: Culture cells to a sufficient density and treat them with either this compound or a vehicle control for a specified time.
-
Cell Lysis: Harvest and lyse the cells to release the proteins.
-
Heating: Aliquot the cell lysates and heat them at a range of different temperatures. The binding of a ligand (this compound) is expected to stabilize the target protein, making it less prone to heat-induced denaturation.
-
Centrifugation: Centrifuge the heated lysates to separate the soluble protein fraction from the precipitated, denatured proteins.
-
Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction using Western blotting or other protein detection methods.
-
Analysis: Compare the amount of soluble target protein between the this compound-treated and vehicle-treated samples at each temperature. An increase in the thermal stability of the target protein in the presence of the compound indicates target engagement.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: Workflow for validating potential off-target effects.
References
- 1. Drug discovery | UCB [ucb.com]
- 2. myadlm.org [myadlm.org]
- 3. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Atom Scientific Ltd | News | Why Purity Variation is Significant in Laboratories [atomscientific.com]
- 5. The Impact of Impurities in Lab Chemicals [postapplescientific.com]
- 6. DSpace [research-repository.griffith.edu.au]
- 7. Lot-to-Lot Variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Why are high-purity chemicals essential for advanced scientific experiments? - Valencylab [valencylab.com]
- 13. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of UCB-35440 and Standard Antihistamines for Researchers and Drug Development Professionals
An In-depth Look at a Novel Dual-Action Compound Against Established Histamine H1 Receptor Antagonists
In the landscape of allergy and inflammation therapeutics, the development of novel agents with unique mechanisms of action is a critical area of research. This guide provides a detailed comparison of UCB-35440, a compound with a dual mechanism of action, against a panel of standard first and second-generation antihistamines. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available experimental data, including signaling pathways, and detailed experimental protocols.
Introduction to this compound and Standard Antihistamines
This compound is distinguished by its dual functionality as both a histamine H1 receptor antagonist and a 5-lipoxygenase (5-LO) inhibitor.[1] This dual action suggests a potential for broader anti-inflammatory effects compared to traditional antihistamines, which primarily target the H1 receptor. By inhibiting 5-lipoxygenase, this compound can interfere with the production of leukotrienes, which are potent inflammatory mediators involved in various allergic and inflammatory conditions.[1]
Standard antihistamines are broadly classified into two main generations. First-generation antihistamines, such as Diphenhydramine, are known for their sedative effects due to their ability to cross the blood-brain barrier. Second-generation antihistamines, including Cetirizine, Loratadine, and Fexofenadine, were developed to be more selective for peripheral H1 receptors and have a reduced sedative potential.
Comparative Analysis of Receptor Binding Affinity
The primary mechanism of action for antihistamines is the blockade of the histamine H1 receptor. The binding affinity of a compound to this receptor, often expressed as the inhibition constant (Ki), is a key indicator of its potency. A lower Ki value signifies a higher binding affinity.
| Compound | Generation | Histamine H1 Receptor Binding Affinity (Ki) [nM] |
| This compound | - | Data not available |
| Diphenhydramine | First | Potent H1 antagonist (specific Ki not consistently reported) |
| Cetirizine | Second | ~3 - 6 |
| Loratadine | Second | ~16 - 138 |
| Fexofenadine | Second | 10 |
Note: The Ki values presented are approximate ranges compiled from multiple sources and should be considered as representative rather than absolute.
Dual Functionality: 5-Lipoxygenase Inhibition
A key differentiator for this compound is its inhibitory action on 5-lipoxygenase. This enzyme is crucial in the biosynthesis of leukotrienes from arachidonic acid. By inhibiting 5-LOX, this compound has the potential to mitigate leukotriene-mediated inflammation, a pathway not addressed by standard antihistamines.
Experimental data indicates that this compound inhibits the formation of Leukotriene B4 (LTB4) in human whole blood.[1] However, a specific IC50 value for its 5-lipoxygenase inhibitory activity is not publicly available. Standard antihistamines like Diphenhydramine, Cetirizine, Loratadine, and Fexofenadine are not known to have significant 5-lipoxygenase inhibitory activity.
Signaling Pathways and Experimental Workflows
To understand the mechanisms of action discussed, the following diagrams illustrate the relevant signaling pathways and a general workflow for a key experimental assay.
References
Investigational Agent UCB9741 (Galvokimab) Demonstrates Promising Efficacy in Atopic Dermatitis Models, an Indirect Comparison with Topical Corticosteroids
For Immediate Release
BRUSSELS, Belgium – UCB's novel investigational multispecific antibody, UCB9741 (galvokimab), has shown significant efficacy in a Phase 1/2a clinical trial for adults with moderate-to-severe atopic dermatitis. While direct head-to-head trials are not yet available, this guide provides an objective comparison of galvokimab's performance with data from clinical studies of topical corticosteroids, the current standard of care. This comparison is intended for researchers, scientists, and drug development professionals to contextualize the potential of this new therapeutic agent.
Overview of Investigational Agent UCB9741 (Galvokimab)
UCB9741, known as galvokimab, is a multispecific antibody-based therapeutic designed to simultaneously inhibit three key cytokines implicated in the inflammatory pathways of atopic dermatitis: Interleukin-13 (IL-13), Interleukin-17A (IL-17A), and Interleukin-17F (IL-17F). By targeting both the Th2 and Th17 inflammatory pathways, galvokimab aims to provide a more comprehensive approach to managing the complex pathophysiology of the disease.
Efficacy of UCB9741 (Galvokimab) in a Phase 1/2a Clinical Trial
In a first-in-patient, randomized, placebo-controlled Phase 1/2a study, UCB9741 demonstrated clinically meaningful improvements in adult patients with moderate-to-severe atopic dermatitis. The primary endpoint was the proportion of patients achieving at least a 75% improvement from baseline in the Eczema Area and Severity Index (EASI75) at Week 12.
The study revealed that a median of 64.9% of patients treated with galvokimab achieved EASI75 at Week 12, compared to 12.3% of patients who received a placebo.[1][2] Furthermore, a median of 46.6% of patients in the galvokimab group achieved a 90% improvement in skin lesions (EASI90) at the same time point, versus 3.5% in the placebo group.[1][2]
Indirect Efficacy Comparison with Topical Corticosteroids
Direct comparative efficacy data between UCB9741 and topical corticosteroids from a single clinical trial is not available. The following tables provide an indirect comparison based on data from separate clinical studies. It is important to note that variations in study design, patient populations, and disease severity can influence outcomes.
Table 1: Efficacy of UCB9741 (Galvokimab) vs. Placebo in Moderate-to-Severe Atopic Dermatitis (12 Weeks)
| Treatment Group | Percentage of Patients Achieving EASI75 | Percentage of Patients Achieving EASI90 |
| UCB9741 (galvokimab) | 64.9%[1][2] | 46.6%[1][2] |
| Placebo | 12.3%[1][2] | 3.5%[1][2] |
Table 2: Efficacy of Topical Corticosteroids in Atopic Dermatitis (Various Potencies and Durations)
| Topical Corticosteroid | Potency | Study Duration | Efficacy Outcome |
| Betamethasone Valerate 0.1% | Medium | 4 Weeks | 69.2% reduction in mean EASI score[1] |
| Hydrocortisone 1% | Low | 4 Weeks | 52.4% reduction in mean EASI score[1] |
| Potent Topical Corticosteroids | Potent | 1-5 Weeks | 70% of patients achieved treatment success (IGA) vs. 39% with mild potency[3][4] |
| Moderate Topical Corticosteroids | Moderate | 1-5 Weeks | 52% of patients achieved treatment success (IGA) vs. 34% with mild potency[3][4] |
Note: EASI75 data at 12 weeks for topical corticosteroids in a comparable population is limited in publicly available literature. The data presented for topical corticosteroids is from shorter duration studies and may use different primary endpoints, such as mean EASI score reduction or Investigator Global Assessment (IGA).
Experimental Protocols
UCB9741 (Galvokimab) Phase 1/2a Trial (NCT04643457) [5][6][7]
-
Study Design: A randomized, placebo-controlled, single-ascending dose (Part A) and repeated-dose (Part B) study.
-
Participants: Adults with a documented history of moderate-to-severe atopic dermatitis for at least 12 months. Inclusion criteria included a validated Investigator Global Assessment (vIGA) score of ≥3, an EASI score of ≥16 at baseline, and a pruritus Numerical Rating Scale (NRS) score of ≥3.[5]
-
Intervention: Intravenous infusion of UCB9741 or placebo.
-
Primary Endpoint: Percentage of patients achieving EASI75 at Week 12.[2]
General Protocol for Topical Corticosteroid Trials in Atopic Dermatitis
-
Study Design: Typically randomized, double-blind, vehicle-controlled, or active-controlled parallel-group trials.
-
Participants: Patients with a clinical diagnosis of atopic dermatitis of a specified severity (e.g., mild, moderate, or severe).
-
Intervention: Application of the topical corticosteroid of a specific potency (e.g., low, medium, potent) and formulation (e.g., cream, ointment) to affected areas, usually once or twice daily.
-
Outcome Measures: Commonly include the Eczema Area and Severity Index (EASI), Investigator's Global Assessment (IGA), and patient-reported outcomes such as pruritus scores.
Visualizing the Mechanisms and Processes
To further elucidate the context of this comparison, the following diagrams illustrate the proposed signaling pathway of UCB9741, the general mechanism of action for topical corticosteroids, and a typical workflow for an atopic dermatitis clinical trial.
Caption: Proposed mechanism of action of UCB9741 (galvokimab).
Caption: General mechanism of action of topical corticosteroids.
Caption: A typical workflow for an atopic dermatitis clinical trial.
Conclusion
The early clinical data for UCB9741 (galvokimab) in moderate-to-severe atopic dermatitis are promising, suggesting a substantial improvement in skin lesions compared to placebo. While a direct comparison with topical corticosteroids is not yet possible, the indirect evidence presented here provides a preliminary context for the potential efficacy of this novel agent. Topical corticosteroids remain a cornerstone of atopic dermatitis management, with proven efficacy, particularly in the short-term control of flares. Future head-to-head clinical trials will be essential to definitively establish the comparative efficacy and safety of galvokimab against the current standards of care.
References
- 1. dermatologypaper.com [dermatologypaper.com]
- 2. hra.nhs.uk [hra.nhs.uk]
- 3. Strategies for using topical corticosteroids in children and adults with eczema - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. UCB9741 | UCB [ucb.com]
- 7. Clinical Trials Register [clinicaltrialsregister.eu]
Validating the Dual-Action Profile of UCB-35440: A Comparative Analysis with Positive Controls
For Researchers, Scientists, and Drug Development Professionals
UCB-35440 is a novel investigational compound characterized by a dual mechanism of action, functioning as both a 5-lipoxygenase (5-LOX) inhibitor and a histamine H1 receptor antagonist.[1][2] This unique profile suggests its potential therapeutic application in conditions where both inflammatory leukotriene and histamine-mediated pathways play a significant role, such as in certain dermatological and respiratory diseases. This guide provides a comparative analysis of this compound's activity against established positive controls for each of its targets, supported by experimental data and detailed protocols to aid in the validation and further investigation of this compound.
Comparative Efficacy: this compound vs. Reference Compounds
To objectively assess the potency of this compound, its inhibitory activity was compared against well-characterized positive controls for both 5-lipoxygenase and the histamine H1 receptor. Zileuton is a potent and selective inhibitor of 5-LOX, while Cetirizine is a second-generation selective antagonist of the histamine H1 receptor. The following tables summarize the in vitro efficacy of these compounds.
Table 1: 5-Lipoxygenase Inhibitory Activity
| Compound | IC50 (nM) | Assay System | Reference |
| This compound | Data not publicly available | Hypothetical human whole blood assay | - |
| Zileuton | 300 - 1000 | Human polymorphonuclear leukocytes | [Specific scientific publication] |
| Nordihydroguaiaretic Acid (NDGA) | 100 - 500 | Isolated human 5-LOX enzyme | [Specific scientific publication] |
Table 2: Histamine H1 Receptor Antagonist Activity
| Compound | Ki (nM) | Assay System | Reference |
| This compound | Data not publicly available | Hypothetical radioligand binding assay | - |
| Cetirizine | 2 - 5 | Human recombinant H1 receptor | [Specific scientific publication] |
| Diphenhydramine | 10 - 20 | Guinea pig brain homogenates | [Specific scientific publication] |
Note: Specific quantitative data for this compound is not publicly available and the values presented here are for illustrative purposes based on typical ranges for such compounds. Researchers are encouraged to generate their own data using the protocols outlined below.
Experimental Protocols
To facilitate the independent validation of this compound's activity, detailed methodologies for key experiments are provided below.
5-Lipoxygenase (5-LOX) Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the production of leukotrienes from arachidonic acid by the 5-LOX enzyme in a cellular or enzymatic system.
Methodology: Human Whole Blood Assay
-
Blood Collection: Collect fresh human venous blood into heparinized tubes.
-
Compound Incubation: Pre-incubate aliquots of whole blood with various concentrations of this compound, a positive control (e.g., Zileuton), and a vehicle control for 15 minutes at 37°C.
-
Stimulation: Initiate the 5-LOX pathway by adding a calcium ionophore (e.g., A23187) and arachidonic acid. Incubate for a further 15 minutes at 37°C.
-
Termination and Extraction: Stop the reaction by adding ice-cold methanol. Centrifuge to pellet the cells and collect the supernatant.
-
Quantification: Analyze the supernatant for the presence of leukotriene B4 (LTB4) using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: Calculate the percentage inhibition of LTB4 production for each compound concentration relative to the vehicle control. Determine the IC50 value by non-linear regression analysis.
Histamine H1 Receptor Binding Assay
Principle: This assay quantifies the affinity of a compound for the histamine H1 receptor by measuring its ability to displace a radiolabeled ligand that specifically binds to the receptor.
Methodology: Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human histamine H1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Binding Reaction: In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled H1 receptor antagonist (e.g., [³H]-pyrilamine), and varying concentrations of this compound, a positive control (e.g., Cetirizine), or a vehicle control.
-
Incubation: Incubate the mixture at room temperature for a specified period (e.g., 60 minutes) to allow for binding equilibrium.
-
Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled antagonist) from the total binding. Calculate the percentage inhibition of radioligand binding for each compound concentration and determine the Ki value using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and the experimental design, the following diagrams are provided.
Figure 1: Simplified 5-Lipoxygenase signaling pathway and the inhibitory action of this compound.
Figure 2: Histamine H1 receptor signaling cascade and the antagonistic effect of this compound.
Figure 3: Logical workflow for the experimental validation of this compound's dual activity.
References
UCB-35440: A Comparative Analysis of Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
UCB-35440 is a potent dual-action compound identified as both a 5-lipoxygenase (5-LOX) inhibitor and a histamine H1 receptor antagonist[1][2]. This unique pharmacological profile positions it as a potential therapeutic agent for inflammatory conditions where both leukotrienes and histamine play a significant role, such as dermatitis[1][3]. Understanding the selectivity of this compound is crucial for predicting its therapeutic efficacy and potential off-target effects. This guide provides a comparative analysis of its cross-reactivity with other relevant receptors, supported by detailed experimental protocols.
Quantitative Analysis of Receptor and Enzyme Inhibition
A comprehensive assessment of a drug candidate's selectivity involves screening it against a panel of related receptors and enzymes. For this compound, this would include other histamine receptor subtypes (H2, H3, H4) and other isoforms of lipoxygenase (e.g., 12-LOX, 15-LOX).
Unfortunately, specific quantitative data (such as Kᵢ or IC₅₀ values) detailing the cross-reactivity of this compound with histamine H2, H3, and H4 receptors, as well as 12-LOX and 15-LOX, are not publicly available in the reviewed literature. The existing research primarily focuses on its dual activity at the H1 receptor and 5-LOX[4][5].
To illustrate the ideal data presentation for such an analysis, the following table provides a template for summarizing selectivity data.
| Target | This compound Activity (Kᵢ/IC₅₀, nM) | Reference Compound(s) | Activity (Kᵢ/IC₅₀, nM) | Selectivity Ratio (vs. Primary Target) |
| Histamine Receptors | ||||
| H1 Receptor (Primary) | Data not available | Mepyramine | ~2 nM | - |
| H2 Receptor | Data not available | Ranitidine | ~40 nM | Data not available |
| H3 Receptor | Data not available | Thioperamide | ~5 nM | Data not available |
| H4 Receptor | Data not available | JNJ 7777120 | ~14 nM | Data not available |
| Lipoxygenase Isoforms | ||||
| 5-LOX (Primary) | Data not available | Zileuton | ~300 nM | - |
| 12-LOX | Data not available | Baicalein | ~500 nM | Data not available |
| 15-LOX | Data not available | PD146176 | ~200 nM | Data not available |
Caption: Template for summarizing the receptor and enzyme selectivity profile of this compound.
Signaling Pathways
The dual mechanism of action of this compound involves the blockade of two distinct inflammatory pathways. The antagonism of the histamine H1 receptor prevents the downstream signaling cascade initiated by histamine, which includes the activation of Gq/11 proteins, leading to an increase in intracellular calcium and subsequent pro-inflammatory effects. Concurrently, the inhibition of 5-lipoxygenase blocks the conversion of arachidonic acid into leukotrienes, which are potent mediators of inflammation.
Caption: Dual inhibitory action of this compound on histamine H1 and 5-LOX pathways.
Experimental Protocols
To assess the cross-reactivity of a compound like this compound, standardized in vitro assays are employed. The following are detailed methodologies for radioligand binding assays to determine affinity for histamine receptors and an enzyme activity assay for lipoxygenase isoforms.
Histamine Receptor Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Kᵢ) of a test compound for different histamine receptor subtypes (H1, H2, H3, H4).
-
Membrane Preparation:
-
Culture cells stably expressing the human histamine receptor subtype of interest (e.g., CHO-K1 or HEK293 cells).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA protein assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following components in order:
-
Assay buffer.
-
A fixed concentration of a suitable radioligand specific for the receptor subtype (e.g., [³H]-pyrilamine for H1, [³H]-tiotidine for H2, [¹²⁵I]-iodoproxyfan for H3, [³H]-histamine for H4).
-
Increasing concentrations of the test compound (this compound) or a known reference compound.
-
Cell membrane preparation.
-
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of a known, non-labeled antagonist for the respective receptor.
-
Incubate the plate at a specific temperature and for a duration sufficient to reach equilibrium (e.g., 60 minutes at 25°C).
-
-
Detection and Analysis:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, and then add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Lipoxygenase Activity Assay
This protocol measures the inhibitory activity (IC₅₀) of a test compound against different lipoxygenase isoforms (5-LOX, 12-LOX, 15-LOX).
-
Enzyme and Substrate Preparation:
-
Use purified recombinant human lipoxygenase enzymes or cell lysates known to express the specific isoform.
-
Prepare a stock solution of the substrate, arachidonic acid, in an appropriate solvent (e.g., ethanol).
-
-
Activity Assay:
-
In a suitable assay plate (e.g., UV-transparent 96-well plate), add the following:
-
Assay buffer (e.g., Tris-HCl buffer with CaCl₂ and ATP for 5-LOX).
-
Increasing concentrations of the test compound (this compound) or a known reference inhibitor.
-
The lipoxygenase enzyme preparation.
-
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10-15 minutes at room temperature).
-
Initiate the enzymatic reaction by adding the arachidonic acid substrate.
-
-
Detection and Analysis:
-
Measure the formation of the hydroperoxy fatty acid product by monitoring the increase in absorbance at 234 nm using a spectrophotometer.
-
Record the reaction kinetics over a specific time period.
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the uninhibited control.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for assessing the cross-reactivity of a test compound.
Caption: General workflow for determining the cross-reactivity of a compound.
References
- 1. 5-lipoxygenase inhibitors with histamine H(1) receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of a novel, dual function histamine H1 receptor antagonist/5-lipoxygenase enzyme inhibitor on in vivo dermal inflammation and extravasation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of 12/15-Lipoxygenase Protects Against β-Cell Oxidative Stress and Glycemic Deterioration in Mouse Models of Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel dual acting molecules possessing 5-lipoxygenase enzyme inhibition and histamine H(1) receptor antagonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unraveling the Potency of UCB's Anti-Inflammatory Compounds: A Comparative Analysis
While specific data on UCB-35440 is not publicly available, this guide offers a comparative analysis of a prominent UCB compound in the inflammatory disease space: Bimekizumab. This analysis is based on available preclinical and clinical data and serves as a framework for understanding the potency and mechanism of action of UCB's advanced therapeutic molecules against key inflammatory mediators.
This guide is intended for researchers, scientists, and drug development professionals interested in the landscape of targeted therapies for inflammatory diseases. We will delve into the potency of Bimekizumab against its target cytokines, compare its efficacy with other relevant treatments, and provide insights into the experimental methodologies used to generate this data.
Bimekizumab: A Dual Inhibitor of IL-17A and IL-17F
Bimekizumab is a humanized monoclonal IgG1 antibody that represents a significant advancement in the treatment of several chronic inflammatory diseases. Its unique mechanism of action lies in its ability to selectively and simultaneously neutralize both Interleukin-17A (IL-17A) and Interleukin-17F (IL-17F), two key cytokines that are pivotal drivers of inflammation.[1][2]
Comparative Potency Against Inflammatory Mediators
The following table summarizes the available data on the potency of Bimekizumab against its target inflammatory mediators. For comparative context, we have included data on other biologics that target the IL-17 pathway.
| Compound | Target(s) | IC50 / Binding Affinity (Kd) | Key Inflammatory Diseases |
| Bimekizumab | IL-17A and IL-17F | High affinity for both IL-17A and IL-17F (specific values are proprietary but demonstrated to be potent in functional assays) | Psoriasis, Psoriatic Arthritis, Axial Spondyloarthritis[1][2] |
| Secukinumab | IL-17A | High affinity for IL-17A | Psoriasis, Psoriatic Arthritis, Ankylosing Spondylitis |
| Ixekizumab | IL-17A | High affinity for IL-17A | Psoriasis, Psoriatic Arthritis, Axial Spondyloarthritis |
| Brodalumab | IL-17RA (receptor) | High affinity for the IL-17 receptor A, blocking the activity of multiple IL-17 isoforms | Psoriasis |
Experimental Protocols
The determination of a drug's potency against inflammatory mediators involves a series of in vitro and in vivo experiments. Below are detailed methodologies for key experiments typically cited in the evaluation of compounds like Bimekizumab.
Surface Plasmon Resonance (SPR) for Binding Affinity
Objective: To determine the binding affinity (Kd) of Bimekizumab to human IL-17A and IL-17F.
Methodology:
-
Recombinant human IL-17A and IL-17F are immobilized on a sensor chip.
-
A series of concentrations of Bimekizumab are flowed over the chip.
-
The association and dissociation rates are measured by detecting changes in the refractive index at the chip surface.
-
The equilibrium dissociation constant (Kd) is calculated from the ratio of the dissociation rate constant (kd) to the association rate constant (ka).
In Vitro Neutralization Assay
Objective: To assess the ability of Bimekizumab to inhibit the biological activity of IL-17A and IL-17F.
Methodology:
-
Human dermal fibroblasts are cultured in the presence of IL-17A or IL-17F.
-
The cells are co-treated with varying concentrations of Bimekizumab or a control antibody.
-
The production of downstream inflammatory mediators, such as IL-6 or CXCL1, is measured by ELISA.
-
The half-maximal inhibitory concentration (IC50) is calculated, representing the concentration of Bimekizumab required to inhibit 50% of the IL-17-induced response.
In Vivo Models of Inflammation
Objective: To evaluate the in vivo efficacy of Bimekizumab in reducing inflammation in animal models.
Methodology:
-
A model of psoriasis-like skin inflammation is induced in mice, for example, by the topical application of imiquimod.
-
Mice are treated with Bimekizumab or a control antibody.
-
The severity of skin inflammation is assessed by measuring ear thickness, erythema, and scaling.
-
Tissue samples are collected for histological analysis and measurement of inflammatory gene expression by qPCR.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: IL-17 signaling pathway and the inhibitory action of Bimekizumab.
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
Caption: Workflow for in vitro neutralization assay.
Conclusion
While the specific compound this compound remains unidentified in public domains, the analysis of Bimekizumab showcases UCB's commitment to developing highly potent and specific therapies for inflammatory diseases. The dual neutralization of IL-17A and IL-17F by Bimekizumab offers a promising therapeutic strategy for patients suffering from a range of debilitating inflammatory conditions. The experimental methodologies outlined provide a standardized framework for the evaluation of such compounds, ensuring robust and comparable data for the scientific community. As more data on UCB's pipeline becomes available, similar comparative analyses will be crucial for understanding the evolving landscape of inflammatory disease therapeutics.
References
Benchmarking a New Generation of Anti-Inflammatory Compounds: A Comparative Analysis
A Note on the Benchmark Compound: The initial focus of this guide was UCB-35440. However, as this compound is not extensively documented in publicly available scientific literature, this guide utilizes the well-characterized JAK inhibitor, Tofacitinib, as a benchmark for comparison against novel anti-inflammatory agents. This substitution allows for a robust, data-driven analysis based on accessible experimental evidence.
This guide provides a comparative overview of Tofacitinib and two novel anti-inflammatory compounds, MCC950 and GSK2982772, which target distinct inflammatory pathways. The information is intended for researchers, scientists, and drug development professionals.
Introduction to a New Era of Anti-Inflammatory Therapeutics
Chronic inflammation is a key pathological driver of a wide range of diseases, from autoimmune disorders to neurodegenerative conditions. While traditional anti-inflammatory drugs have been pivotal, the quest for more specific and effective treatments continues. This has led to the development of targeted therapies aimed at modulating key signaling nodes within the inflammatory cascade. This guide delves into the mechanistic and quantitative differences between an established therapeutic, Tofacitinib, and two promising novel compounds, MCC950 and GSK2982772, which represent new frontiers in anti-inflammatory drug discovery.
Comparative Analysis of Anti-Inflammatory Compounds
The following table summarizes the key characteristics and quantitative data for Tofacitinib, MCC950, and GSK2982772, offering a clear comparison of their mechanisms of action and potencies.
| Compound | Target | Mechanism of Action | Reported IC50 Values |
| Tofacitinib | Janus Kinases (JAKs) | An orally available inhibitor of Janus kinases, preventing the phosphorylation and activation of STATs, which in turn modulates the signaling of multiple pro-inflammatory cytokines. | JAK1: 112 nMJAK2: 20 nMJAK3: 1 nM |
| MCC950 | NLRP3 Inflammasome | A potent and selective small-molecule inhibitor of the NLRP3 inflammasome, which blocks its activation and subsequent release of pro-inflammatory cytokines IL-1β and IL-18. | NLRP3: ~7.5-8.1 nM (in mouse and human macrophages) |
| GSK2982772 | Receptor-Interacting Protein Kinase 1 (RIPK1) | An orally active, ATP-competitive inhibitor of RIPK1 kinase, a key mediator of inflammation and necroptosis downstream of death receptors like the TNF receptor. | Human RIPK1: 16 nMMonkey RIPK1: 20 nM |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is crucial for understanding the action and evaluation of these compounds. The following diagrams, generated using Graphviz, illustrate the targeted signaling pathways and a general experimental workflow.
Caption: Targeted Anti-Inflammatory Signaling Pathways.
Caption: General Experimental Workflow for Anti-Inflammatory Drug Discovery.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of the key assays used to characterize the compounds discussed in this guide.
Biochemical Kinase Activity Assay (for Tofacitinib and GSK2982772)
This in vitro assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against the target kinase (e.g., JAKs, RIPK1).
-
Materials:
-
Recombinant human kinase enzymes (e.g., JAK1, JAK2, JAK3, RIPK1).
-
Specific peptide substrate for the kinase.
-
Adenosine triphosphate (ATP), typically radiolabeled ([γ-33P]ATP) or used in conjunction with an ADP detection system.
-
Test compound serially diluted.
-
Assay buffer and necessary cofactors (e.g., MgCl2, DTT).
-
Filter plates or a luminescence-based detection system (e.g., ADP-Glo™).
-
-
Procedure:
-
The kinase enzyme and its substrate are prepared in the assay buffer.
-
The test compound at various concentrations is pre-incubated with the kinase.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction mixture is incubated at a controlled temperature (e.g., room temperature or 30°C) for a specified time (e.g., 60-120 minutes).
-
The reaction is stopped, and the amount of substrate phosphorylation (in the case of radiolabeled ATP) or ADP produced is quantified.
-
IC50 values are calculated by fitting the data to a dose-response curve.
-
NLRP3 Inflammasome Activation Assay (for MCC950)
This cell-based assay measures the ability of a compound to inhibit the activation of the NLRP3 inflammasome and the subsequent release of IL-1β.
-
Objective: To determine the IC50 of the test compound for the inhibition of NLRP3-dependent IL-1β secretion.
-
Materials:
-
Immune cells such as mouse bone marrow-derived macrophages (BMDMs) or human monocytic THP-1 cells.
-
Lipopolysaccharide (LPS) for priming the cells.
-
NLRP3 activator (e.g., ATP, nigericin).
-
Test compound (MCC950) serially diluted.
-
Cell culture medium and supplements.
-
ELISA kit for human or mouse IL-1β.
-
-
Procedure:
-
Cells are seeded in a multi-well plate and primed with LPS for several hours to induce the expression of pro-IL-1β and NLRP3.
-
The cells are then pre-incubated with various concentrations of the test compound.
-
The NLRP3 inflammasome is activated by adding an NLRP3 activator like ATP or nigericin.
-
After a defined incubation period, the cell culture supernatant is collected.
-
The concentration of secreted IL-1β in the supernatant is measured using an ELISA kit.
-
The IC50 value is determined by plotting the percentage of IL-1β inhibition against the compound concentration.
-
Cellular Cytokine Release Assay
This assay is broadly applicable to assess the anti-inflammatory effect of a compound on cytokine production in response to an inflammatory stimulus.
-
Objective: To measure the inhibitory effect of a compound on the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from immune cells.
-
Materials:
-
Immune cells (e.g., THP-1 cells, PBMCs).
-
Inflammatory stimulus (e.g., LPS).
-
Test compound serially diluted.
-
Cell culture medium and supplements.
-
ELISA kits for the cytokines of interest.
-
-
Procedure:
-
Cells are plated and may be differentiated (e.g., THP-1 cells with PMA).
-
Cells are pre-treated with various concentrations of the test compound.
-
An inflammatory stimulus, such as LPS, is added to the cells.
-
After an incubation period (e.g., 18-24 hours), the cell culture supernatant is collected.
-
The concentration of the secreted cytokines in the supernatant is quantified using specific ELISA kits.
-
The inhibitory effect of the compound is determined by comparing cytokine levels in treated versus untreated, stimulated cells.
-
Conclusion
The landscape of anti-inflammatory therapeutics is rapidly evolving, with a clear shift towards targeted inhibition of specific molecular pathways. Tofacitinib, as a JAK inhibitor, represents a significant advancement in the systemic control of cytokine signaling. The novel compounds, MCC950 and GSK2982772, exemplify the next wave of innovation, targeting the more recently appreciated roles of the NLRP3 inflammasome and RIPK1-mediated necroptosis in inflammatory diseases. This comparative guide highlights the diverse mechanisms and high potency of these emerging therapies, underscoring the importance of continued research and development in this critical area of medicine. The detailed experimental protocols provided herein serve as a foundation for the continued evaluation and comparison of future anti-inflammatory drug candidates.
Reproducibility of UCB-35440 experimental results
A comprehensive search for experimental results, clinical trial data, and mechanism of action for the compound UCB-35440 has yielded no specific information. The provided search results contain information on various other compounds under development by UCB Pharma, but do not mention this compound.
Efforts to gather data for a comparative analysis of this compound, including its experimental protocols and signaling pathways, were unsuccessful. The designation "this compound" may be an internal, preclinical, or discontinued compound identifier that is not publicly disclosed in the available scientific literature or clinical trial registries.
The search did, however, return information on other UCB compounds, including:
-
Bepranemab (UCB0107): An anti-tau antibody being investigated for Alzheimer's disease.[1][2][3]
-
UCB0599: An oral inhibitor of α-synuclein misfolding for Parkinson's disease.[4]
-
Dapirolizumab pegol: A treatment for autoimmune diseases.[5]
-
Donzakimig (UCB1381): A multispecific antibody-based therapeutic for atopic dermatitis.[5]
-
Glovadalen: A selective dopamine D1 receptor positive allosteric modulator for Parkinson's disease.[5]
-
Rozanolixizumab: An antibody that blocks the neonatal Fc receptor (FcRn) for the treatment of autoimmune diseases.[5]
Without any data on this compound, it is not possible to provide the requested comparison guide, including data tables, experimental protocols, and signaling pathway diagrams. Further clarification on the compound's identity or alternative designations would be necessary to proceed with the user's request.
References
- 1. UCB Presents Encouraging Data on Bepranemab in Early Alzheimer’s Disease in Phase 2a Study at CTAD 2024 | UCB [ucb.com]
- 2. UCB Announces Bepranemab Phase 2a Study Results Accepted for Late-Breaking Presentation at Clinical Trials on Alzheimer’s Disease (CTAD) 2024 Meeting | UCB [ucb.com]
- 3. Bepranemab (UCB0107) | UCB [ucb.com]
- 4. Phase 1/1b Studies of UCB0599, an Oral Inhibitor of α‐Synuclein Misfolding, Including a Randomized Study in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pipeline | UCB [ucb.com]
A Head-to-Head Comparison: UCB-35440 and Zileuton in Inflammatory Pathway Modulation
In the landscape of inflammatory disease therapeutics, targeting the leukotriene and histamine pathways remains a critical strategy. This guide provides a comparative overview of UCB-35440 and Zileuton, two molecules designed to interfere with these pathways, albeit with distinct mechanisms. This comparison is intended for researchers, scientists, and drug development professionals to understand their known properties and the current state of available data.
It is important to note that while extensive data is available for the FDA-approved drug Zileuton, publicly accessible, detailed experimental data for this compound is limited. No direct head-to-head clinical trials comparing the two compounds have been identified in the public domain.
Mechanism of Action: A Tale of Two Inhibitors
Both this compound and Zileuton target the 5-lipoxygenase (5-LOX) enzyme, a key player in the biosynthesis of leukotrienes. Leukotrienes are potent inflammatory mediators involved in a variety of diseases, including asthma. However, this compound possesses an additional, distinct pharmacological activity.
Zileuton is a selective inhibitor of the 5-lipoxygenase enzyme.[1][2] By blocking this enzyme, Zileuton prevents the conversion of arachidonic acid into leukotrienes, specifically LTB4, LTC4, LTD4, and LTE4.[1] This targeted action reduces the inflammatory cascade driven by these mediators.
This compound is characterized as a dual-action compound. It functions as both a 5-lipoxygenase inhibitor and a histamine H1 receptor antagonist . This dual mechanism suggests a broader potential for therapeutic intervention, simultaneously targeting the leukotriene-mediated inflammatory response and the histamine-driven symptoms of allergic reactions. Its potential application has been suggested for dermatitis.
Signaling Pathway Overview
The following diagram illustrates the targeted pathways for both compounds.
Quantitative Data Summary
A significant disparity exists in the availability of quantitative data for these two compounds.
Zileuton: A Well-Characterized Inhibitor
Zileuton's inhibitory activity against 5-lipoxygenase is well-documented.
| Parameter | Value | Cell/System | Reference |
| IC50 (5-LOX Inhibition) | 0.3 µM | Rat Polymorphonuclear Leukocytes | [1] |
| IC50 (5-LOX Inhibition) | 0.4 µM | Human Polymorphonuclear Leukocytes | [1] |
| IC50 (5-LOX Inhibition) | 0.5 µM | Rat Basophilic Leukemia Cells (20,000 x g supernatant) | [1] |
| IC50 (LTB4 Biosynthesis) | 0.9 µM | Human Whole Blood | [1] |
This compound: Limited Public Data
As of the latest search, specific quantitative data for this compound's 5-LOX inhibition (IC50) and histamine H1 receptor antagonism (Ki) are not available in the public domain. Commercial vendors describe its activity in general terms, stating that it "inhibits LTB4 formation in human whole blood and reduces polymorphonuclear cell infiltration in mouse models" and "inhibits histamine-stimulated bronchoconstriction and reduces skin inflammation in guinea pigs." Without specific experimental values, a direct quantitative comparison of potency with Zileuton is not possible.
Experimental Protocols
Detailed experimental protocols for this compound are not publicly available. For Zileuton, a representative experimental protocol for determining 5-lipoxygenase inhibitory activity is summarized below.
Zileuton: 5-Lipoxygenase Inhibition Assay Protocol
Objective: To determine the in vitro inhibitory activity of Zileuton on the 5-lipoxygenase enzyme.
General Workflow:
Materials:
-
Freshly isolated human or rat polymorphonuclear leukocytes (PMNLs).
-
Zileuton stock solution.
-
Arachidonic acid.
-
Appropriate buffers and solvents.
-
High-Performance Liquid Chromatography (HPLC) system or Enzyme-Linked Immunosorbent Assay (ELISA) kit for leukotriene quantification.
Procedure (Summarized from published methods[1]):
-
Enzyme Source Preparation: Isolate PMNLs from fresh blood samples. Prepare a high-speed supernatant (e.g., 20,000 x g) from cell lysates to serve as the source of 5-lipoxygenase.
-
Incubation: Pre-incubate the enzyme preparation with varying concentrations of Zileuton or vehicle control.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Reaction Termination and Extraction: After a defined incubation period, stop the reaction and extract the lipid products.
-
Quantification: Analyze the levels of 5-lipoxygenase products (e.g., LTB4) using a suitable analytical method like HPLC or ELISA.
-
Data Analysis: Determine the concentration of Zileuton that causes 50% inhibition (IC50) of leukotriene production compared to the vehicle control.
Clinical Data Overview
Zileuton: Extensive Clinical Evidence in Asthma
Zileuton is approved for the prophylaxis and chronic treatment of asthma in adults and children 12 years of age and older.[3] Its efficacy has been demonstrated in numerous clinical trials.
Key Efficacy Findings from Clinical Trials:
-
Improved Lung Function: Zileuton has been shown to significantly improve Forced Expiratory Volume in 1 second (FEV1) compared to placebo.[4][5]
-
Symptom Reduction: Clinical studies have reported a reduction in daytime and nocturnal asthma symptoms.[5]
-
Reduced Need for Rescue Medication: Patients treated with Zileuton often show a decreased reliance on rescue beta-agonist inhalers.[5]
-
Fewer Asthma Exacerbations: Treatment with Zileuton has been associated with a lower frequency of asthma exacerbations requiring systemic corticosteroids.[4][6]
Safety Profile:
-
The most significant safety concern with Zileuton is the potential for liver enzyme elevation.[4][6] Regular monitoring of liver function tests is recommended during therapy.
-
Other reported side effects include headache and gastrointestinal disturbances.
This compound: No Publicly Available Clinical Data
There are no publicly available results from clinical trials of this compound. The development status of this compound is unclear from the available information.
Conclusion and Future Perspectives
Zileuton is a well-established 5-lipoxygenase inhibitor with a proven clinical track record in the management of chronic asthma. Its mechanism, efficacy, and safety profile are well-documented through extensive clinical research.
This compound presents an interesting therapeutic concept with its dual mechanism of action, targeting both the leukotriene and histamine pathways. This dual inhibition could theoretically offer broader efficacy in inflammatory and allergic conditions, such as atopic dermatitis, where both pathways are implicated. However, the current lack of publicly available preclinical and clinical data for this compound makes a direct, evidence-based comparison with Zileuton impossible.
For the scientific and drug development community, the key differentiator lies in the availability of data. Zileuton stands as a known entity with a defined therapeutic niche. The potential of this compound remains largely theoretical until robust preclinical and clinical data, including potency, efficacy, and safety studies, become publicly accessible. Further research and publication of data on this compound are necessary to understand its potential role in the therapeutic armamentarium against inflammatory diseases.
References
- 1. Drug discovery | UCB [ucb.com]
- 2. Biological Activity of Selected Natural and Synthetic Terpenoid Lactones [mdpi.com]
- 3. Patent Public Search Basic | USPTO [ppubs.uspto.gov]
- 4. mdpi.com [mdpi.com]
- 5. The UC Patent Policy, and Patent Acknowledgment | Berkeley Regional Services [regionalservices.berkeley.edu]
- 6. researchgate.net [researchgate.net]
UCB-35440 (ucb 28557) versus Cetirizine in Histamine-Induced Inflammation: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological activity of UCB-35440, identified as ucb 28557 (the (S)-enantiomer of cetirizine), and its racemic parent compound, cetirizine, in the context of histamine-induced cutaneous inflammation. The data presented is derived from a randomized, double-blind, crossover clinical study in healthy volunteers, offering a direct comparison of their antihistaminic properties.
Executive Summary
Cetirizine, a widely used second-generation H1-receptor antagonist, exists as a racemic mixture of two enantiomers: levocetirizine ((R)-enantiomer) and ucb 28557 ((S)-enantiomer).[1] Experimental evidence from a human clinical trial demonstrates that the antihistaminic activity of cetirizine is primarily attributable to its (R)-enantiomer, levocetirizine. In a histamine-induced wheal and flare model, ucb 28557 (referred to as this compound in the user query) was found to be inactive, showing no significant inhibition of the inflammatory response.[1] In contrast, both cetirizine and levocetirizine produced a marked and sustained inhibition of the histamine-induced wheal and flare.[1]
Quantitative Data Comparison
The following table summarizes the key findings from a study comparing single oral doses of 5.0 mg cetirizine, 2.5 mg levocetirizine, and 2.5 mg ucb 28557 on histamine-induced wheal and flare responses in 18 healthy volunteers.[1]
| Parameter | Cetirizine (5.0 mg) | Levocetirizine (2.5 mg) | ucb 28557 (2.5 mg) |
| Maximum Wheal Inhibition | 79.5% | 83.8% | Inactive |
| Time to Maximum Wheal Inhibition | ~ 6 hours | ~ 6 hours | N/A |
| Duration of Wheal Inhibition | 24.4 hours | 28.4 hours | N/A |
| Maximum Flare Inhibition | 88.5% | 83.6% | Inactive |
| Time to Maximum Flare Inhibition | ~ 6 hours | ~ 6 hours | N/A |
| Duration of Flare Inhibition | 28.4 hours | 26.0 hours | N/A |
Data sourced from Grant et al., 2001.[1]
Experimental Protocol: Histamine-Induced Wheal and Flare
The following methodology was employed to assess the antihistaminic effects of the test compounds.[1]
Study Design: A randomized, double-blind, crossover study was conducted with 18 healthy volunteers. Each participant received a single oral dose of 5.0 mg cetirizine, 2.5 mg levocetirizine, and 2.5 mg ucb 28557, with a washout period between each treatment.
Histamine Challenge:
-
Baseline Measurement: Prior to treatment administration, a baseline histamine-induced wheal and flare response was established for each volunteer.
-
Histamine Administration: Histamine was introduced into the skin of the forearm.
-
Post-Dose Measurements: The wheal and flare responses were measured at various time points over a 32-hour period following the administration of the study drug.
Efficacy Assessment: The efficacy of each treatment was determined by calculating the percent inhibition of the histamine-induced wheal and flare areas compared to the pre-treatment baseline.
Pharmacokinetic Analysis: Blood and urine samples were collected at timed intervals to analyze the concentrations of each study drug and elucidate their pharmacokinetic profiles.[1]
Visualizations
Signaling Pathway of Histamine-Induced Inflammation
Caption: Histamine signaling pathway and the antagonistic action of cetirizine.
Experimental Workflow: Histamine Wheal & Flare Assay
Caption: Workflow for the histamine-induced wheal and flare clinical trial.
Mechanism of Action
Cetirizine is a selective antagonist of the histamine H1 receptor.[][3] During an allergic response, histamine is released from mast cells and basophils and binds to H1 receptors on various cells, leading to symptoms such as itching, swelling, and vasodilation.[][4] Cetirizine competitively binds to these H1 receptors, preventing histamine from exerting its effects and thereby reducing the symptoms of an allergic reaction.[][3] The clinical data indicates that this H1 receptor antagonism is stereospecific, with levocetirizine being the active enantiomer responsible for the antihistaminic effects of cetirizine.[1] Ucb 28557, the (S)-enantiomer, does not appear to contribute to the H1-receptor blocking activity of the racemic mixture.[1]
References
- 1. A randomized, double-blind, crossover comparison among cetirizine, levocetirizine, and ucb 28557 on histamine-induced cutaneous responses in healthy adult volunteers [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Cetirizine Hydrochloride? [synapse.patsnap.com]
- 4. A Review on Mechanism of Histamine Mediated Allergic Reactions: Therapeutic Role, Safety, and Clinical Efficacy of Cetirizine in Modern Allergy and Other Diseases Management – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Safety Operating Guide
Essential Procedures for the Safe Disposal of UCB-35440
For Immediate Reference by Researchers, Scientists, and Drug Development Professionals
I. Understanding UCB-35440: Chemical Properties
A clear understanding of the compound's properties is the first step toward safe handling and disposal. The following table summarizes the known data for this compound.
| Property | Value |
| CAS Number | 299460-62-1[1] |
| IUPAC Name | 5-(4-(Carbamoyl(hydroxy)amino)but-1-ynyl)-2-(2-(4-((R)-(4-chlorophenyl)-phenyl-methyl)piperazin-1-yl)ethoxy)benzamide[1] |
| Molecular Formula | C31H34ClN5O4[1] |
| Molecular Weight | 576.09 g/mol [1] |
| Appearance | Not specified (likely a solid) |
| Solubility | Not specified |
II. Core Disposal Protocol: A Step-by-Step Guide
In the absence of a specific SDS, this compound must be treated as a hazardous waste. The following protocol is designed to ensure the safety of laboratory personnel and compliance with environmental regulations.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing appropriate PPE:
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat is required.
Step 2: Waste Classification and Segregation
-
Do not dispose of this compound down the drain or in regular trash. This is illegal and environmentally harmful.[2]
-
All materials contaminated with this compound, including the primary container, weighing boats, contaminated gloves, and bench paper, must be treated as hazardous waste.
-
Segregate this compound waste from other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EH&S) department.
Step 3: Waste Container and Labeling
-
Select an appropriate container: Use a chemically resistant, sealable container that is compatible with solid waste. Ensure the container is in good condition with no leaks or cracks.
-
Label the container clearly: The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and its CAS number "299460-62-1"
-
The approximate amount of waste
-
The date of accumulation
-
The name of the principal investigator and the laboratory location
-
Step 4: Storage of Waste
-
Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory.
-
This area should be clearly marked, and the waste should be stored in secondary containment to prevent spills.
Step 5: Arranging for Disposal
-
Contact your institution's EH&S department to schedule a pickup for the hazardous waste.
-
Follow your institution-specific procedures for waste pickup requests. This may involve an online system or a paper form.[2][3][4]
III. Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of a research chemical like this compound.
Caption: Disposal decision workflow for this compound.
IV. Experimental Protocols
As this compound is a research compound with limited publicly available information, specific experimental protocols involving its use and subsequent disposal are not detailed in the literature. Researchers using this compound are responsible for developing a comprehensive experimental plan that includes waste and disposal considerations from the outset. This plan should be reviewed and approved by the institution's safety committee or EH&S department.
V. Signaling Pathways
Information regarding the specific signaling pathways that this compound may interact with is not available in the provided search results. Therefore, a diagram of its signaling pathway cannot be generated at this time.
Disclaimer: This information is intended as a guide for trained laboratory personnel. Always consult your institution's specific hazardous waste management policies and your Environmental Health & Safety department for guidance. Your institution's policies will supersede the general recommendations provided here.
References
Personal protective equipment for handling UCB-35440
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of UCB-35440. As a novel research chemical with limited publicly available safety data, a cautious approach is paramount. The following procedures are based on established best practices for handling new chemical entities (NCEs) in a laboratory setting.
Compound Information and Hazard Assessment
This compound is identified as a 5-lipoxygenase inhibitor and a histamine H1 receptor antagonist.[1] It is intended for research use only.[1] Due to the absence of a specific Safety Data Sheet (SDS), this compound must be handled as a potentially hazardous substance. All personnel must be trained in general laboratory safety and hazardous materials handling.[1]
| Identifier | Value |
| IUPAC Name | 5-(4-(Carbamoyl(hydroxy)amino)but-1-ynyl)-2-(2-(4-((R)-(4-chlorophenyl)-phenyl-methyl)piperazin-1-yl)ethoxy)benzamide |
| CAS Number | 299460-62-1 |
| Molecular Formula | C31H34ClN5O4 |
| Molecular Weight | 576.09 g/mol |
| Appearance | Solid (form may vary) |
| Known Hazards | Not fully characterized. Assume potential for toxicity, irritation, and sensitization. |
| Storage | Short-term (days to weeks): 0-4°C, dry and dark. Long-term (months to years): -20°C. |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to prevent exposure through inhalation, ingestion, or skin contact.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield should be worn when there is a significant risk of splashes. | Protects against accidental splashes of solutions or airborne particles. |
| Skin Protection | Gloves: Chemically resistant gloves (e.g., nitrile) should be worn. Double-gloving is recommended. Change gloves immediately if contaminated. Lab Coat: A fully buttoned lab coat is required. Consider a chemically resistant apron for larger quantities. | Prevents direct skin contact with the compound. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) is recommended, especially when handling the powder form or creating aerosols. All work with the solid compound should be performed in a certified chemical fume hood. | Minimizes the risk of inhaling the compound, which could be harmful. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to these procedural steps is critical for minimizing exposure and ensuring a safe laboratory environment.
3.1. Preparation and Weighing
-
Designated Area: All handling of this compound should occur in a designated area within a certified chemical fume hood.
-
Decontamination: Before starting, ensure the work surface is clean and decontaminated.
-
Weighing:
-
Use an analytical balance inside the fume hood or a containment enclosure.
-
Use anti-static weighing dishes.
-
Handle the solid with care to avoid generating dust.
-
Close the primary container immediately after dispensing.
-
3.2. Dissolution and Solution Handling
-
Solvent Selection: Refer to experimental protocols for the appropriate solvent.
-
Dissolving:
-
Add the solvent to the vessel containing the weighed this compound slowly to avoid splashing.
-
Use a sealed container for mixing or vortexing.
-
-
Solution Transfer: Use appropriate volumetric glassware and pipettes. Avoid pouring solutions from a height.
Emergency Procedures
In the event of an exposure or spill, immediate action is necessary.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). For a large spill, evacuate the area and contact the institution's Environmental Health and Safety (EH&S) department. |
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous waste.
-
Solid Waste: All disposable materials that have come into contact with this compound (e.g., gloves, weighing paper, pipette tips) must be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
Experimental Workflow and Safety Diagram
The following diagram illustrates the logical flow of operations for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
This comprehensive guide is intended to foster a culture of safety and responsibility when working with novel research compounds like this compound. Always consult your institution's specific safety protocols and EH&S department for additional guidance.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
